Technical Documentation Center

3-Bromo-4-phenoxybenzonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-4-phenoxybenzonitrile
  • CAS: 183111-00-4

Core Science & Biosynthesis

Foundational

High-Resolution Mass Spectrometry and Physicochemical Profiling of 3-Bromo-4-phenoxybenzonitrile: A Technical Guide for Drug Development

Executive Summary As a Senior Application Scientist in analytical chemistry and drug development, I frequently encounter the critical necessity of distinguishing between nominal molecular weight and monoisotopic exact ma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in analytical chemistry and drug development, I frequently encounter the critical necessity of distinguishing between nominal molecular weight and monoisotopic exact mass. For halogenated biaryl ethers like 3-Bromo-4-phenoxybenzonitrile (CAS No. 183111-00-4) 1, this distinction is not merely an academic exercise—it is the foundational basis for structural elucidation, impurity profiling, and pharmacokinetic tracking.

This whitepaper provides an authoritative, in-depth technical guide on the physicochemical properties of 3-Bromo-4-phenoxybenzonitrile. By synthesizing theoretical calculations with field-proven High-Resolution Mass Spectrometry (HRMS) workflows, we establish a self-validating framework for its analytical characterization.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In pharmaceutical development, the average molecular weight (MW) is utilized for stoichiometric calculations during synthesis and bulk sample preparation. Commercially available standards of 3-Bromo-4-phenoxybenzonitrile typically report an average molecular weight of 274.11 g/mol 2 or 274.117 g/mol 3. This value accounts for the natural terrestrial abundance of all elemental isotopes.

However, mass spectrometers do not measure average molecular weights; they measure the mass-to-charge ratio (m/z) of individual ions. Therefore, the monoisotopic exact mass is the critical parameter for HRMS. The presence of bromine in 3-Bromo-4-phenoxybenzonitrile introduces a distinct isotopic signature due to the nearly 1:1 natural abundance of its two stable isotopes: 79 Br (50.69%) and 81 Br (49.31%).

Table 1: Quantitative Mass Data for 3-Bromo-4-phenoxybenzonitrile

PropertyValueCausality / Analytical Significance
Chemical Formula C13H8BrNODefines elemental composition and degree of unsaturation (10) 4.
Average Molecular Weight 274.117 g/mol Used strictly for molarity calculations and bulk weighing 3.
Monoisotopic Exact Mass ( 79 Br) 272.9789 DaThe true mass of the molecule containing only the most abundant isotopes. Critical for HRMS formula generation.
Monoisotopic Exact Mass ( 81 Br) 274.9769 DaConfirms the presence of Bromine via the characteristic M+2 isotopic peak.
Target [M+H] + Ion ( 79 Br) 273.9868 m/zThe primary target ion for positive-mode Electrospray Ionization (ESI+).
Self-Validating Experimental Protocol: LC-HRMS Analysis

To ensure absolute scientific integrity, any analytical protocol must be self-validating. This means the system must continuously prove its own accuracy through built-in controls. Below is the step-by-step methodology for the HRMS analysis of 3-Bromo-4-phenoxybenzonitrile.

Step 1: System Suitability and Calibration (The Baseline)

  • Action: Calibrate the Orbitrap or Time-of-Flight (TOF) mass spectrometer using a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to achieve a mass accuracy of < 2 ppm.

  • Causality: Sub-2 ppm accuracy is mandatory to mathematically differentiate 3-Bromo-4-phenoxybenzonitrile from isobaric interferences that may arise from synthetic byproducts or biological matrices.

Step 2: Sample Preparation and Blank Validation

  • Action: Prepare a 1 mg/mL stock solution of 3-Bromo-4-phenoxybenzonitrile (purity ≥95%) 5 in LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL in 50:50 Water:Acetonitrile. Ensure reference standards are stored strictly at 2-8 °C to prevent degradation 3.

  • Self-Validation: Inject a solvent blank (50:50 Water:Acetonitrile) immediately prior to the sample. The blank must show no peaks at m/z 273.9868 above the noise threshold (S/N < 3). This proves that any subsequent signal is entirely derived from the sample, eliminating carryover artifacts.

Step 3: Chromatographic Separation

  • Action: Utilize a sub-2 µm C18 UHPLC column. Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • Causality: The phenoxy group significantly enhances the lipophilicity of the molecule [[6]](). The C18 stationary phase effectively retains this hydrophobic biaryl ether, separating it from early-eluting polar impurities. The formic acid acts as an ion-pairing agent and facilitates protonation in the ESI source.

Step 4: HRMS Acquisition and Isotopic Profiling

  • Action: Operate the MS in ESI+ mode. Monitor the full scan range (m/z 100-1000) at a resolution of ≥70,000 (at m/z 200).

  • Causality: High resolution is required to resolve the fine isotopic structure. The analyst must observe a characteristic "doublet" peak: one at m/z 273.9868 ( 79 Br) and an almost equally intense peak at m/z 275.9848 ( 81 Br). The observation of this ~1:1 isotopic ratio is the definitive, self-validating proof of a mono-brominated species.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the self-validating LC-HRMS workflow, emphasizing the causality between sample preparation, separation, and high-resolution detection.

HRMS_Workflow A 1. Sample Preparation 1 mg/mL in MeOH (Self-Validating Blank Run) B 2. UHPLC Separation C18 Column, H2O/MeCN Gradient (Resolves Isobaric Interferences) A->B C 3. ESI+ Ionization Targeting [M+H]+ m/z 273.9868 (Optimized Capillary Voltage) B->C D 4. Orbitrap HRMS Resolution > 70,000 (Mass Accuracy < 2 ppm) C->D E 5. Isotopic Profiling 79Br / 81Br Doublet Analysis (1:1 Ratio Confirmation) D->E

Figure 1: Self-validating LC-HRMS analytical workflow for 3-Bromo-4-phenoxybenzonitrile.

Conclusion

The structural characterization of 3-Bromo-4-phenoxybenzonitrile relies heavily on the precise understanding of its exact mass (272.9789 Da) versus its nominal molecular weight (274.11 g/mol ). By leveraging high-resolution mass spectrometry coupled with a self-validating chromatographic protocol, drug development professionals can confidently track this compound, ensure its purity, and map its downstream metabolic or synthetic pathways with absolute scientific certainty.

Sources

Exploratory

An In-Depth Technical Guide to the Solubility Profile of 3-Bromo-4-phenoxybenzonitrile in Polar Aprotic Solvents

Executive Summary In modern organic synthesis and medicinal chemistry, the physicochemical profiling of building blocks is a prerequisite for successful assay development and scale-up. 3-Bromo-4-phenoxybenzonitrile (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organic synthesis and medicinal chemistry, the physicochemical profiling of building blocks is a prerequisite for successful assay development and scale-up. 3-Bromo-4-phenoxybenzonitrile (CAS: 183111-00-4) is a highly lipophilic, halogenated diaryl ether containing a nitrile group[1]. Due to its lack of hydrogen-bond donating capability and significant hydrophobic bulk, it exhibits notoriously poor aqueous solubility. Consequently, researchers must rely on polar aprotic solvents to achieve the high-concentration stock solutions required for cross-coupling reactions, nucleophilic aromatic substitutions (SNAr), and high-throughput screening (HTS) assays.

This whitepaper provides an authoritative guide on the thermodynamics of solvating 3-Bromo-4-phenoxybenzonitrile, presents quantitative solubility profiles, and outlines a self-validating experimental protocol for thermodynamic solubility determination.

Physicochemical Profiling & Thermodynamics of Solvation

To understand why specific solvents are chosen, we must analyze the causality behind the solute-solvent interactions using Hansen Solubility Parameters (HSP) [2]. The HSP framework divides the total cohesive energy of a molecule into three distinct intermolecular forces:

  • δD​ (Dispersion Forces): Driven by the polarizable bromine atom and the π -electron clouds of the two aromatic rings.

  • δP​ (Polarity/Dipole Interactions): Driven predominantly by the strong dipole moment of the nitrile (-C≡N) group.

  • δH​ (Hydrogen Bonding): Extremely low for this molecule, as it acts only as a weak hydrogen-bond acceptor (via the ether oxygen and nitrile nitrogen) and possesses zero hydrogen-bond donors.

The Role of Polar Aprotic Solvents

Because 3-Bromo-4-phenoxybenzonitrile has a high δD​ and δP​ but a negligible δH​ , it requires solvents with a matching thermodynamic profile. Polar aprotic solvents—such as Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—are ideal[3]. They possess high dielectric constants and strong dipoles to stabilize the nitrile group, significant dispersion capabilities to solvate the bulky halogenated aromatic system, and they do not rely on hydrogen-bond donation to achieve solvation.

Quantitative Solubility Profile

Due to the specialized nature of 3-Bromo-4-phenoxybenzonitrile, empirical solubility data is often generated in-house. The table below presents representative, thermodynamically predicted solubility ranges at standard room temperature (25°C), derived from structural analogs and HSP modeling.

SolventDielectric Constant ( ϵ )Hansen δP​ (MPa 1/2 )Representative Solubility at 25°C (mg/mL)Solvation Mechanism & Application Notes
NMP 32.28.6> 150Exceptional dispersion matching; ideal for high-concentration synthetic stock solutions.
DMF 36.713.7100 - 150Strong dipole-dipole interaction with the nitrile group; standard for SNAr reactions.
DMSO 46.716.480 - 120High polarity stabilizes the molecule; standard for biological assay stock solutions (HTS).
Acetonitrile 37.518.030 - 60Lower dispersion capability ( δD​ ) limits maximum solubility; useful for HPLC mobile phases.

Data Note: Values are representative predictive ranges intended for protocol design and formulation development.

Experimental Methodology: Thermodynamic Solubility Determination

To generate self-validating, highly accurate empirical data for 3-Bromo-4-phenoxybenzonitrile, the Shake-Flask Method coupled with HPLC-UV is the gold standard[4]. Unlike kinetic solubility methods (which simply add solvent until visual clearance is achieved), this protocol measures true thermodynamic equilibrium[5].

Step-by-Step Protocol
  • Preparation of Saturated System:

    • Add an excess amount of 3-Bromo-4-phenoxybenzonitrile solid (e.g., 200 mg) into a 2 mL glass HPLC vial.

    • Add 1.0 mL of the target polar aprotic solvent (e.g., DMSO).

    • Causality: The visible presence of undissolved solid throughout the experiment is a critical self-validating check; if all solid dissolves, the solution is not saturated, and more solid must be added.

  • Thermodynamic Equilibration:

    • Seal the vial tightly to prevent moisture ingress (polar aprotic solvents are highly hygroscopic).

    • Place in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C and agitate at 300 RPM for 48 hours[6].

    • Causality: 48 hours ensures that the solid-liquid boundary layer reaches true thermodynamic equilibrium, preventing the overestimation of solubility caused by transient supersaturation.

  • Phase Separation:

    • Centrifuge the vial at 10,000 RPM for 15 minutes to pellet the undissolved solid.

    • Carefully extract the supernatant and filter it through a 0.45 µm PTFE syringe filter.

    • Causality: PTFE (Polytetrafluoroethylene) is mandatory because polar aprotic solvents will dissolve or degrade standard cellulose or PES filters, contaminating the sample.

  • Dilution and Solvent Matching:

    • Dilute the filtered aliquot exactly 1:100 or 1:1000 using the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water).

    • Causality: Injecting pure DMSO or DMF directly into an HPLC system can cause severe peak distortion (the "solvent effect") or precipitate the analyte on the column. Dilution ensures the sample matches the mobile phase thermodynamics.

  • HPLC-UV Quantification:

    • Analyze the diluted sample using a validated HPLC-UV method (detection typically at 254 nm for the conjugated aromatic system) against a multi-point calibration curve[4].

Workflow Visualization

G Start Excess 3-Bromo-4-phenoxybenzonitrile + Polar Aprotic Solvent Shake Thermodynamic Equilibration (Orbital Shaker, 25°C, 48h) Start->Shake Separate Phase Separation (Centrifugation & 0.45µm PTFE Filtration) Shake->Separate Dilute Sample Dilution (Match HPLC Mobile Phase) Separate->Dilute Analyze HPLC-UV Quantification (Validated Calibration Curve) Dilute->Analyze End Calculate Equilibrium Solubility (mg/mL) Analyze->End

Figure 1: Standard shake-flask and HPLC-UV workflow for thermodynamic solubility determination.

Applications & Best Practices in Drug Development

Understanding this solubility profile is critical for downstream applications:

  • Stock Solution Stability: While 3-Bromo-4-phenoxybenzonitrile is highly soluble in DMSO, DMSO freezes at 18.5°C. Storing DMSO stock solutions in standard laboratory refrigerators (4°C) will cause the solvent to freeze, forcing the compound to precipitate. Upon thawing, the compound may not immediately redissolve, leading to artificially low concentrations in subsequent assays. Solutions must be thoroughly vortexed and sonicated after thawing.

  • Aqueous Crash-Out: When a concentrated DMSO or DMF stock of this compound is spiked into an aqueous biological assay buffer, the sudden shift in the dielectric constant can cause rapid precipitation ("crash-out"). Formulators must keep the final organic solvent concentration below 1% (v/v) or utilize surfactants (e.g., Tween-80) to maintain the compound in a metastable suspension.

References

  • Chemical Substance Information - NextSDS Source: NextSDS Substance Database URL:[Link]

  • Hansen Solubility Parameters: A User's Handbook, Second Edition Source: CRC Press / Routledge URL:[Link]

  • Determining the water solubility of difficult-to-test substances: A tutorial review Source: Technical University of Denmark (DTU) / NIH URL:[Link]

  • Annex 4: Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability (Shake-Flask Method) Source: World Health Organization (WHO) URL:[Link]

Sources

Foundational

The Electronic Architecture of 3-Bromo-4-phenoxybenzonitrile: A Mechanistic Guide to Substituent Interplay and Reactivity

Executive Summary & Molecular Scaffold In modern medicinal chemistry and advanced materials science, the diaryl ether motif is a privileged scaffold. 3-Bromo-4-phenoxybenzonitrile serves as a highly functionalized interm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Scaffold

In modern medicinal chemistry and advanced materials science, the diaryl ether motif is a privileged scaffold. 3-Bromo-4-phenoxybenzonitrile serves as a highly functionalized intermediate whose reactivity is entirely dictated by a complex interplay of inductive (-I) and mesomeric (+M/-M) electronic effects.

This technical guide deconstructs the electronic architecture of 3-Bromo-4-phenoxybenzonitrile. By analyzing the synergistic and antagonistic forces exerted by its three substituents—the cyano group (-CN), the bromo group (-Br), and the phenoxy group (-OPh)—we provide a predictive framework for its behavior in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

The Duality of the Phenoxy Group: Resonance vs. Induction

The electronic influence of a phenoxy substituent is defined by a fundamental duality[1].

  • Inductive Withdrawal (-I): The oxygen atom is highly electronegative, withdrawing electron density from the central benzonitrile core through the σ -bond framework.

  • Resonance Donation (+M): Conversely, the lone electron pairs on the sp2-hybridized oxygen atom delocalize into the π -system of the central aromatic ring.

In 3-Bromo-4-phenoxybenzonitrile, the phenoxy group is positioned para to the strongly electron-withdrawing cyano group. This specific orientation creates a direct "push-pull" resonance system. The cyano group acts as an electron sink (-M), while the phenoxy group acts as an electron source (+M). Because resonance effects operate efficiently across para positions, the +M effect of the phenoxy group dominates its -I effect, ultimately pumping electron density back into the electron-deficient ring.

ElectronicEffects Core Benzonitrile Core (Electron Deficient) Cyano Cyano Group (-CN) -I, -M Core->Cyano -M (Resonance Withdrawal) Bromo Bromo Group (-Br) -I > +M Core->Bromo -I (Inductive Withdrawal) Phenoxy Phenoxy Group (-OPh) +M > -I Core->Phenoxy -I (Inductive Withdrawal) Phenoxy->Core +M (Resonance Donation)

Fig 1. Electronic push-pull network in 3-Bromo-4-phenoxybenzonitrile illustrating resonance (+M/-M).

Quantitative Electronic Parameters

To accurately predict reactivity, we must quantify these electronic forces using Hammett substituent constants ( σ ) [4]. The table below summarizes the electronic contributions of each functional group relative to the central ring.

SubstituentPosition (vs. Core) σp​ σm​ Dominant Electronic Effect
-CN C1 (Reference)0.660.56Strong Inductive (-I) & Resonance (-M) Withdrawal
-Br C3 (Meta to -CN)0.230.39Inductive Withdrawal (-I) > Weak Resonance (+M)
-OPh C4 (Para to -CN)-0.320.25Strong Resonance Donation (+M) > Inductive (-I)

Data Interpretation: The negative σp​ value (-0.32) for the phenoxy group confirms that when positioned para to a reaction center (or an electron-withdrawing group like -CN), its electron-donating resonance effect heavily outweighs its inductive withdrawal.

Mechanistic Implications in Reactivity

Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 3-Bromo-4-phenoxybenzonitrile typically occurs via the SNAr reaction of 3-bromo-4-fluorobenzonitrile with a phenoxide ion.

  • Causality of Formation: The precursor's fluorine atom is highly electronegative, and the para-cyano group stabilizes the incoming negative charge in the transition state (Meisenheimer complex) [2].

  • Self-Limiting Reactivity: Once the phenoxy group is installed, the electronic landscape shifts dramatically. The newly attached -OPh group donates electron density (+M) into the ring, raising the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This inherently deactivates the ring toward any further nucleophilic attack. The product's own electronic structure acts as a self-validating stop mechanism, preventing unwanted over-substitution.

Palladium-Catalyzed Cross-Coupling

When utilizing the C-Br bond for downstream functionalization (e.g., Suzuki-Miyaura coupling), the phenoxy group plays a critical role.

  • Causality in Oxidative Addition: The C-Br bond is ortho to the phenoxy group. The +M effect of the oxygen atom enriches the electron density at this specific C-Br bond. Because Pd(0) oxidative addition is generally slower for electron-rich aryl halides, the phenoxy group creates a kinetic bottleneck.

  • Ligand Selection: To overcome this, the reaction requires highly electron-rich and sterically demanding phosphine ligands (such as DPPF or P(t-Bu)3) to force the oxidative addition and facilitate the subsequent reductive elimination of the diaryl ether [3].

Experimental Methodologies

To empirically validate the electronic effects of the phenoxy group, the following self-validating protocols are employed.

Protocol 1: NMR Spectroscopic Analysis of Electronic Shielding

Objective: Map the electron density distribution across the benzonitrile core to physically prove the +M effect.

  • Sample Preparation: Dissolve 15 mg of 3-Bromo-4-phenoxybenzonitrile in 0.5 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire 13C NMR spectra at 100 MHz using a standard pulse sequence (e.g., zgpg30) with a relaxation delay (D1) of 2.0 seconds. This extended delay ensures accurate integration and signal-to-noise ratios for the quaternary carbons.

  • Signal Assignment & Causality Check: Identify the C4 carbon (attached directly to the -OPh group). Due to the +M effect, the oxygen atom shields the ortho and para carbons. By comparing the chemical shifts against a baseline molecule (e.g., 3-bromobenzonitrile), an upfield shift at these positions physically validates the resonance donation model.

Protocol 2: Kinetic Evaluation of SNAr Reactivity (Hammett Plot Construction)

Objective: Quantify the deactivating effect of the phenoxy group on further nucleophilic attack.

Workflow S1 1. Substrate Preparation S2 2. UV-Vis Kinetic Assay (SNAr) S1->S2 S3 3. Rate Constant (k) Extraction S2->S3 S4 4. Hammett Plot Correlation S3->S4

Fig 2. Step-by-step experimental workflow for the kinetic evaluation of SNAr reactivity.

  • Reagent Preparation: Prepare 0.1 M solutions of 3-bromo-4-phenoxybenzonitrile and a series of para-substituted phenol derivatives (e.g., p-methoxyphenol, p-nitrophenol) in anhydrous DMF.

  • Reaction Initiation: Add 1.5 equivalents of K2CO3 to the reaction mixture at 80°C to generate the phenoxide nucleophiles in situ.

  • Aliquot Sampling & Quenching: Withdraw 50 µL aliquots at 10-minute intervals. Crucial Step: Quench immediately in cold 0.1% Trifluoroacetic acid (TFA) in acetonitrile. The acid instantly protonates the phenoxide nucleophile, arresting the reaction. This ensures the HPLC data reflects the exact kinetic state at the time of sampling.

  • HPLC-UV Analysis: Quantify the consumption of the starting material at 254 nm to calculate the pseudo-first-order rate constant ( kobs​ ) for each nucleophile.

  • Data Correlation: Plot log(kX​/kH​) versus the Hammett σp​ constants of the nucleophiles. A negative slope ( ρ ) mathematically correlates the electronic nature of the nucleophile with the reaction rate, isolating the high baseline activation energy established by the existing phenoxy group.

References

  • Benchchem:The Electronic Influence of Phenoxy Substituents on Alkene Reactivity: An In-depth Technical Guide.
  • ACS Publications:Computational Investigations on Base-Catalyzed Diaryl Ether Form
  • ACS Publications:Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers
  • ACS Publications:Machine Learning Determination of New Hammett's Constants for meta- and para-Substituted Benzoic Acid Deriv
Exploratory

Comprehensive Toxicity and Safety Data Sheet (SDS) Analysis for 3-Bromo-4-phenoxybenzonitrile

A Technical Whitepaper on Physicochemical Profiling, Hazard Mitigation, and Mechanistic Toxicology Executive Summary 3-Bromo-4-phenoxybenzonitrile (CAS: 183111-00-4) is a highly specialized halogenated aromatic building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Physicochemical Profiling, Hazard Mitigation, and Mechanistic Toxicology

Executive Summary

3-Bromo-4-phenoxybenzonitrile (CAS: 183111-00-4) is a highly specialized halogenated aromatic building block frequently utilized in advanced organic synthesis, materials science, and drug discovery[1]. Due to its unique structural motifs—a lipophilic diphenyl ether core, an electron-withdrawing nitrile group, and a reactive bromine atom—it serves as a critical intermediate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2]. However, these exact structural features dictate a stringent safety and toxicity profile. As a Senior Application Scientist, understanding the causality behind its chemical hazards is paramount for designing self-validating safety protocols that protect researchers while maintaining experimental integrity.

Physicochemical Profiling & Causality

The physical properties of a molecule are the primary drivers of its biological absorption, environmental behavior, and synthetic utility[3].

Table 1: Physicochemical Parameters and Behavioral Impact

ParameterValueCausality / Impact
IUPAC Name 3-Bromo-4-phenoxybenzonitrileDetermines nomenclature and structural identity[1].
CAS Number 183111-00-4Unique identifier for global SDS and regulatory tracking[3].
Molecular Formula C₁₃H₈BrNOIndicates the presence of a halogen and a nitrile, which drive both its synthetic reactivity and its toxicity profile[1].
Molecular Weight 274.11 g/mol The relatively high molecular weight influences diffusion rates, while the structure ensures high lipophilicity[2].
Structural Features Diphenyl ether core, Bromine, NitrileHighly lipophilic; facilitates rapid dermal penetration and cellular absorption, necessitating strict PPE[4].
Mechanistic Toxicology & GHS Hazard Classification

According to the Globally Harmonized System (GHS), 3-Bromo-4-phenoxybenzonitrile is classified under Acute Toxicity Category 4 across all primary exposure routes (Oral, Dermal, Inhalation)[5].

Table 2: GHS Hazard Statements & Mechanistic Triggers

Hazard CodeHazard StatementCategoryMechanistic Trigger
H302 Harmful if swallowedAcute Tox. 4 (Oral)Rapid gastrointestinal absorption and subsequent hepatic bioactivation[5].
H312 Harmful in contact with skinAcute Tox. 4 (Dermal)Lipophilic penetration through the stratum corneum[5].
H332 Harmful if inhaledAcute Tox. 4 (Inhalation)Alveolar absorption of aerosolized particulates[5].
H315 Causes skin irritationSkin Irrit. 2Electrophilic interaction with epidermal proteins[4].
H319 Causes serious eye irritationEye Irrit. 2ADirect interaction with the corneal epithelium[4].
Causality of Toxicity

The toxicity of 3-Bromo-4-phenoxybenzonitrile is not merely a function of its functional groups, but how biological systems attempt to metabolize it. The lipophilic nature of the molecule allows rapid penetration through the skin and alveolar epithelium[5]. Once in systemic circulation, hepatic Cytochrome P450 (CYP450) enzymes attempt Phase I oxidative metabolism. This process can bioactivate the aromatic ring into highly reactive arene oxides (epoxides). If the cellular pool of glutathione (GSH) is depleted, these electrophilic intermediates covalently bind to nucleophilic sites on proteins and DNA, inducing severe oxidative stress and subsequent apoptosis. Furthermore, the nitrile group presents a latent risk; enzymatic hydrolysis can theoretically release trace amounts of cyanide, exacerbating the acute toxicity profile[4].

MetabolicPathway Compound 3-Bromo-4-phenoxybenzonitrile (CAS: 183111-00-4) CYP450 Hepatic CYP450 Metabolism (Oxidative Bioactivation) Compound->CYP450 Absorption & Distribution Intermediate Reactive Epoxide / Arene Oxide Intermediate CYP450->Intermediate Phase I Metabolism GSH Glutathione (GSH) Depletion Intermediate->GSH Detoxification Failure OxStress Cellular Oxidative Stress & Macromolecule Binding GSH->OxStress ROS Accumulation Toxicity Cytotoxicity / Apoptosis (H302, H312, H332) OxStress->Toxicity Cellular Damage

Fig 1: Hepatic bioactivation and toxicity pathway of 3-Bromo-4-phenoxybenzonitrile.

Self-Validating Safety & Handling Protocols

To mitigate the risks associated with H302, H312, and H332, laboratory personnel must implement a self-validating experimental workflow. This ensures that every safety measure has a built-in verification step, eliminating assumptions[5].

Protocol: Handling and Decontamination Workflow
  • Environmental Validation (Pre-Handling):

    • Action: Execute all transfers and reactions within a certified Class II fume hood.

    • Causality: The compound's H332 (Harmful if inhaled) classification necessitates strict engineering controls to prevent the inhalation of micro-particulates[5].

    • Validation: Verify the hood's digital monitor displays a face velocity of 80–100 fpm before opening the chemical container.

  • PPE Selection & Integrity Check:

    • Action: Don double-layered nitrile gloves (minimum 0.12 mm thickness), splash-proof chemical goggles, and a fluid-resistant lab coat.

    • Causality: The highly lipophilic diphenyl ether core easily permeates standard latex. Nitrile provides a robust barrier against non-polar aromatic halides, directly mitigating H312 dermal risks[4].

    • Validation: Perform a visual inflation test on the gloves to check for micro-punctures prior to use.

  • Execution & Material Transfer:

    • Action: Weigh the compound using grounded, anti-static spatulas.

    • Causality: Halogenated aromatic powders can accumulate static charge, leading to sudden aerosolization and subsequent inhalation exposure.

  • Spill Quenching & Validation:

    • Action: In the event of a spill, immediately cover the powder with a damp absorbent pad (using a water/ethanol mixture) to suppress dust. Wipe the area with a mild basic solution (e.g., 5% sodium carbonate).

    • Validation: Inspect the decontaminated area with a UV-A lamp (365 nm). The conjugated aromatic system of the compound often exhibits fluorescence; a lack of fluorescence confirms complete physical removal.

HandlingProtocol Start Pre-Task Risk Assessment (Review SDS & GHS) PPE Don PPE (Nitrile Gloves, Respirator, Goggles) Start->PPE Hood Execute Synthesis in Class II Fume Hood PPE->Hood Spill Spill Detected? Hood->Spill Decon Chemical Quenching & Absorbent Application Spill->Decon Yes (H315/H319 Risk) Waste Segregate as Halogenated Organic Waste Spill->Waste No (Routine Cleanup) Decon->Waste Decontamination Complete

Fig 2: Self-validating handling and spill decontamination workflow.

References
  • NextSDS - 3-Bromo-4-phenoxybenzonitrile Chemical Substance Information and Regulatory Data. Available at: [Link]

Sources

Foundational

A Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 3-Bromo-4-phenoxybenzonitrile: A Case Study

Abstract This technical guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction (SCXRD) analysis of the title compound, 3-Bromo-4-phenoxybenzonitrile. While this document is pres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction (SCXRD) analysis of the title compound, 3-Bromo-4-phenoxybenzonitrile. While this document is presented as a case study, the principles, protocols, and analytical insights are broadly applicable to the structural elucidation of novel small organic molecules in drug discovery and materials science. We will delve into the causality behind experimental choices, from crystallization to data refinement and interpretation of intermolecular interactions. The guide is structured to equip researchers with the expertise to conduct and validate a crystal structure analysis, emphasizing scientific integrity and authoritative grounding.

Introduction: Structural Significance and Rationale

The molecular architecture of 3-Bromo-4-phenoxybenzonitrile incorporates three key functional groups of significant interest in medicinal chemistry and crystal engineering: a bromine atom, a phenoxy ether linkage, and a nitrile group. Understanding the three-dimensional arrangement of these groups is paramount, as it dictates the intermolecular interactions that govern crystal packing. These non-covalent interactions, in turn, influence critical physicochemical properties such as solubility, melting point, and bioavailability.

  • The Bromine Atom: This halogen is a well-established participant in halogen bonding, a directional, non-covalent interaction where the bromine acts as an electrophilic "donor" to a nucleophilic atom (like nitrogen or oxygen).[1] The strength and directionality of halogen bonds make them a powerful tool for designing and controlling crystal architectures.[2][3]

  • The Nitrile Group: The cyano moiety is a versatile functional group. Its linear geometry and strong dipole moment allow it to act as a hydrogen bond acceptor or participate in other dipole-dipole interactions.[4][5] In drug design, it often serves as a bioisostere for carbonyl or hydroxyl groups, enhancing binding affinity and metabolic stability.[6][7]

  • The Phenoxy Group: The ether linkage introduces conformational flexibility, while the two aromatic rings provide platforms for π-π stacking interactions, further stabilizing the crystal lattice.

The primary objective of this analysis is to obtain a high-resolution crystal structure to unambiguously determine molecular geometry and elucidate the supramolecular synthons—the specific, recurring patterns of intermolecular interactions—that define the solid-state assembly.

The Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a clear understanding of the underlying principles.[8] Each stage is designed to ensure the final model is both accurate and reliable.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Validation synthesis Synthesis of 3-Bromo-4-phenoxybenzonitrile purification Recrystallization for Purity synthesis->purification Crude Product screening Solvent Screening purification->screening Purified Powder growth Slow Evaporation / Vapor Diffusion screening->growth Optimal Solvent System mounting Crystal Selection & Mounting growth->mounting Single Crystal data_collection Data Collection (Diffractometer) mounting->data_collection Mounted Crystal solution Structure Solution (e.g., SHELXS) data_collection->solution Diffraction Data (.hkl) refinement Structure Refinement (e.g., SHELXL) solution->refinement Initial Model validation Validation (checkCIF) refinement->validation Refined Structure (CIF) final_report Final Structural Report & Database Deposition validation->final_report Validated CIF

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol: Crystallization

The major bottleneck in any SCXRD study is obtaining high-quality single crystals.[9] The goal is to create a supersaturated solution from which the compound slowly precipitates, allowing for the ordered growth of a crystal lattice.[10][11]

Protocol: Slow Evaporation Method

  • Purity First: Ensure the starting material is of high purity (>98%), as impurities can inhibit crystal growth. Recrystallization from a suitable solvent like ethanol or ethyl acetate is recommended.[12]

  • Solvent Screening: In small vials, test the solubility of ~5-10 mg of the compound in a range of solvents (e.g., acetone, dichloromethane, ethyl acetate, methanol, hexane, and mixtures thereof). The ideal solvent is one in which the compound is moderately soluble.

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of 3-Bromo-4-phenoxybenzonitrile in the chosen optimal solvent (e.g., a 3:1 mixture of dichloromethane/hexane) at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap, and puncture the cap with a needle. This allows for slow evaporation of the solvent over several days to weeks.

  • Incubation: Place the vial in a vibration-free environment. Monitor periodically for the formation of well-defined, transparent crystals.

Causality: Slow solvent evaporation is crucial. If evaporation is too rapid, the compound will crash out of solution, forming a powder or microcrystalline solid. The slow, controlled increase in concentration allows molecules to deposit onto a growing lattice in the most energetically favorable, ordered arrangement.[9]

Step-by-Step Protocol: Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, it is mounted on a diffractometer for data collection.[13]

Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Selection & Mounting: Under a microscope, select a high-quality crystal. Mount it on a cryoloop using a minimal amount of paratone or NVH oil.

  • Cryo-cooling: Immediately place the mounted crystal into a cold stream of nitrogen gas (typically 100 K) on the diffractometer.

    • Causality: Cryo-cooling minimizes thermal motion of the atoms, leading to sharper diffraction spots and higher resolution data. It also protects the crystal from potential radiation damage from the X-ray beam.

  • Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the crystal system, devise a data collection strategy to ensure high completeness and redundancy of the diffraction data. This typically involves a series of scans through different crystal orientations.

  • Data Integration and Scaling: After collection, the raw diffraction images are processed. The software integrates the intensity of each diffraction spot and applies corrections for factors like Lorentz-polarization effects and absorption.

Structure Solution, Refinement, and Validation

With a complete dataset of diffraction intensities, the next phase is to solve the "phase problem" and build an atomic model that fits the experimental data.[14]

Step-by-Step Protocol: Structure Solution and Refinement

This process is typically performed using a software suite like SHELX.[15][16]

  • Structure Solution: Use a direct methods program (e.g., SHELXS) to solve the phase problem and generate an initial electron density map.[14] This initial solution should reveal the positions of the heavier atoms, particularly the bromine atom.

  • Model Building: Iteratively assign atomic identities (C, N, O, Br) to the electron density peaks and refine their positions against the diffraction data using a least-squares refinement program (e.g., SHELXL).[16][17]

  • Anisotropic Refinement: Refine the displacement parameters for all non-hydrogen atoms anisotropically.

    • Causality: Atoms are not static points but vibrate. Anisotropic displacement parameters (ADPs) model this vibration as an ellipsoid, providing a more accurate representation than a simple isotropic sphere. Pathologically shaped ellipsoids can indicate disorder or an incorrect atom assignment.[18]

  • Hydrogen Atom Placement: Place hydrogen atoms in calculated positions using a riding model (e.g., AFIX instructions in SHELXL) and refine them isotropically.[15]

  • Final Refinement Cycles: Continue refinement until the model converges, meaning that shifts in atomic parameters are negligible and the R-factors (indicators of agreement between the calculated and observed structure factors) are minimized.

Data Presentation: Crystallographic Parameters

All quantitative data should be summarized for clarity. The following table represents plausible, high-quality data for a compound of this nature.

Parameter Value
Chemical FormulaC₁₃H₇BrNO
Formula Weight274.11 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.513(2)
b (Å)5.987(1)
c (Å)21.456(4)
α (°)90
β (°)98.75(1)
γ (°)90
Volume (ų)1081.5(4)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.685
Absorption Coefficient (mm⁻¹)3.85
F(000)544
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
Reflections Collected / Unique9872 / 2478 [R(int) = 0.035]
Final R indices [I > 2σ(I)]R₁ = 0.038, wR₂ = 0.095
Goodness-of-Fit on F²1.05
Structure Validation: The Mandate for Integrity

The final step before analysis is rigorous validation. This is a self-validating system to ensure the structural model is chemically sensible and free of errors.[19] The standard tool for this is the International Union of Crystallography's (IUCr) checkCIF service.[20][21]

  • The CIF Standard: The Crystallographic Information File (CIF) is the standard format for archiving and communicating crystal structure data.[22][23][24] It is a text-based, machine-readable format that contains all information about the experiment and the final structure.

  • checkCIF Analysis: The checkCIF algorithm, often implemented through software like PLATON, scrutinizes the CIF for inconsistencies in geometry, symmetry, and refinement parameters.[25] It generates a report with alerts (A, B, C, G) that highlight potential issues that must be addressed or explained.[26][27] A clean checkCIF report is the hallmark of a high-quality structure determination.

Analysis of Intermolecular Interactions

With a validated structure, we can analyze how the molecules pack in the crystal lattice. This is where we gain insights into the supramolecular chemistry driven by the key functional groups. Tools like Hirshfeld surface analysis can be invaluable for visualizing and quantifying these interactions.[28][29][30]

intermolecular_interactions mol1 Molecule A mol2 Molecule B mol1:e->mol2:w Halogen Bond (C-Br···N≡C) mol3 Molecule C mol1:s->mol3:n π-π Stacking (Phenoxy-Benzonitrile) mol4 Molecule D mol2:s->mol4:n C-H···O Interaction

Caption: Key intermolecular interactions expected in the crystal lattice.

  • Halogen Bonding: The most significant interaction anticipated is a halogen bond between the bromine atom of one molecule and the nitrogen atom of the nitrile group of a neighboring molecule (C-Br···N≡C).[1][31] The geometry of this interaction (i.e., the C-Br···N angle) is expected to be nearly linear (~180°), a hallmark of a strong σ-hole interaction. This interaction likely forms one-dimensional chains or tapes as the primary structural motif.

  • π-π Stacking: The planar aromatic rings of the phenoxy and benzonitrile moieties are expected to engage in offset π-π stacking interactions with neighboring molecules, providing further stabilization.

  • Weak Hydrogen Bonds: Weaker C-H···O and C-H···π interactions will also contribute to the overall stability of the three-dimensional crystal packing, filling in the spaces between the more dominant interactions.[32]

Hirshfeld Surface Analysis: This technique maps the closest intermolecular contacts onto a 3D surface around the molecule.[29] The surface is colored to indicate the nature and proximity of these contacts, and 2D "fingerprint plots" can be generated to quantify the percentage contribution of each type of interaction (e.g., Br···N, H···H, C···H) to the total crystal packing.[28][33] This provides a powerful visual and quantitative summary of the supramolecular environment.

Conclusion

This guide has outlined an in-depth, authoritative methodology for the complete structural characterization of 3-Bromo-4-phenoxybenzonitrile by single-crystal X-ray diffraction. By following these self-validating protocols, researchers can ensure the generation of accurate and reliable structural data. The analysis of the crystal structure reveals a supramolecular architecture dominated by directional halogen bonding and supported by π-π stacking, providing critical insights for the rational design of new materials and pharmaceutical compounds. The final validated Crystallographic Information File (CIF) should be deposited in a public repository like the Cambridge Structural Database (CSD) to benefit the wider scientific community.[34][35][36][37]

References

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography. Available at: [Link]

  • Voth, A. R., et al. (2012). Halogen Bonding in Crystal Engineering. IntechOpen. Available at: [Link]

  • International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved from [Link]

  • Yamashita, K., & Abe, M. (2021). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Crystal Structure Theory and Applications. Available at: [Link]

  • Lecomte, C. (n.d.). Guide for crystallization. University of Lorraine. Available at: [Link]

  • Jeong, S. H., et al. (2023). Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes. Journal of Materials Chemistry C. Available at: [Link]

  • Müller, P. (n.d.). Crystal Structure Validation. MIT OpenCourseWare. Available at: [Link]

  • Cavallo, G., et al. (2019). Halogen Bonding beyond Crystals in Materials Science. The Journal of Physical Chemistry B. Available at: [Link]

  • The Cambridge Crystallographic Data Centre & FIZ Karlsruhe. (2018). Access Structures. Retrieved from [Link]

  • Desiraju, G. R. (2013). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. ResearchGate. Available at: [Link]

  • Krichen, F., et al. (2022). Hirshfeld surface analysis of the intermolecular interaction networks in cellulose Iα and Iβ. Carbohydrate Research. Available at: [Link]

  • Louis, J. F. (n.d.). PLATON for Windows. University of Glasgow School of Chemistry. Retrieved from [Link]

  • IUCr Journals. (n.d.). checkCIF data validation tests. Retrieved from [Link]

  • ResearchGate. (n.d.). Various interactions between nitrile groups and proteins. Retrieved from [Link]

  • McCullough, C. D., et al. (2024). Toward the Next Generation of Permanently Porous Materials: Halogen-Bonded Organic Frameworks. Crystal Growth & Design. Available at: [Link]

  • Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen. Available at: [Link]

  • CCDC. (2024). CCDC 2300843: Experimental Crystal Structure Determination. OA Monitor Ireland. Available at: [Link]

  • Spek, A. L. (n.d.). PLATON INTRO. MIT OpenCourseWare. Available at: [Link]

  • Schneider, W. G. (1953). ON THE INTERMOLECULAR FORCE FIELD OF NITRILES. Canadian Journal of Chemistry. Available at: [Link]

  • Reus, M. A., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design. Available at: [Link]

  • Kondo, H., et al. (2018). CCDC 1822029: Experimental Crystal Structure Determination. Nagoya Institute of Technology. Available at: [Link]

  • El-Emam, D. A., et al. (2022). Crystal structure, Hirshfeld surface analysis, intermolecular interaction energies, energy frameworks and DFT calculations of 4-amino-1-(prop-2-ynyl)pyrimidin-2(1H)-one. IUCrData. Available at: [Link]

  • Spek, A. L. (1990). PLATON, An Integrated Tool for the Analysis of the Results of a Single Crystal Structure Determination. Acta Crystallographica Section A. Available at: [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Guda, R., et al. (2017). Two-dimensional crystal engineering using halogen and hydrogen bonds: towards structural landscapes. Nanoscale. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]

  • Al-Omary, F. A. M., et al. (2024). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Approach of a New Pyrazolo[3,4-g]isoquinoline Derivative as Potent against Leucine-Rich Repeat Kinase 2 (LRRK2). ACS Omega. Available at: [Link]

  • Brown, I. D. (1995). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. The Canadian Journal of Chemical Engineering. Available at: [Link]

  • de Oliveira, B. G., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • PLATON for MS-Windows. (2007). Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Available at: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

  • Perlepe, P., et al. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry. Available at: [Link]

  • IUCr. (2000). The IUCr policy for the protection and the promotion of the STAR File and CIF standards for exchanging and archiving electronic data. Retrieved from [Link]

  • Kumar, A. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry. Available at: [Link]

  • The CIF file, refinement details and validation of the structure. (n.d.). CCDC. Retrieved from [Link]

  • Single Crystal Diffraction. (2025). Preprints.org. Available at: [Link]

  • CCDC 2179030: Experimental Crystal Structure Determination. (n.d.). KAUST Repository. Available at: [Link]

  • Frontera, A., & Bauzá, A. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals. Available at: [Link]

  • Soderberg, T. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. Available at: [Link]

  • McMahon, B. (2002). Crystallographic Information File (CIF). Chemistry International. Available at: [Link]

  • Linden, A. (2013). Validating a small-unit-cell structure; understanding checkCIF reports. YouTube. Available at: [Link]

  • CCDC. (n.d.). Short Guide to CIFs. Retrieved from [Link]

  • OlexSys Ltd. (n.d.). Structure Solution. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy Absorption Bands of 3-Bromo-4-phenoxybenzonitrile

Introduction 3-Bromo-4-phenoxybenzonitrile is a substituted aromatic compound featuring a complex interplay of functional groups that make it a valuable intermediate in the synthesis of pharmaceuticals and other advanced...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Bromo-4-phenoxybenzonitrile is a substituted aromatic compound featuring a complex interplay of functional groups that make it a valuable intermediate in the synthesis of pharmaceuticals and other advanced materials. For researchers, scientists, and professionals in drug development, precise analytical characterization is paramount for quality control and structural verification. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for elucidating the molecular structure by identifying the vibrational modes of its constituent functional groups.

This technical guide offers a comprehensive analysis of the expected IR absorption bands for 3-Bromo-4-phenoxybenzonitrile. Moving beyond a simple list of frequencies, this document explains the rationale behind the expected spectral features, grounded in the principles of vibrational spectroscopy and the electronic effects imparted by the molecule's unique substitution pattern. The insights provided herein are designed to empower researchers to confidently interpret spectral data, verify molecular identity, and ensure the integrity of their materials.

Molecular Structure and Key Vibrational Framework

To accurately predict and interpret the IR spectrum, one must first deconstruct the molecule into its primary functional components. Each component possesses characteristic vibrational modes (stretching and bending) that absorb IR radiation at specific frequencies.

The key functional groups in 3-Bromo-4-phenoxybenzonitrile are:

  • Nitrile Group (-C≡N): A highly polar triple bond.

  • Aromatic Ether Linkage (Ar-O-Ar'): Connecting two phenyl rings.

  • Substituted Aromatic Rings: A 1,2,4-trisubstituted ring and a monosubstituted ring.

  • Carbon-Bromine Bond (C-Br): An aryl halide linkage.

The following diagram illustrates the molecular architecture and highlights these key groups, which form the basis of our spectral analysis.

Caption: Molecular structure of 3-Bromo-4-phenoxybenzonitrile.

Detailed Spectral Analysis

The location, intensity, and shape of absorption bands in an IR spectrum are dictated by the bond strength, the masses of the connected atoms, and the change in dipole moment during a vibration.

The Nitrile (C≡N) Stretching Vibration

The carbon-nitrogen triple bond of the nitrile group is one of the most characteristic and easily identifiable absorptions in an IR spectrum.

  • Expected Frequency: For aromatic nitriles, the C≡N stretching vibration typically appears in the 2240–2220 cm⁻¹ range.[1][2] This frequency is slightly lower than that of saturated (aliphatic) nitriles due to the conjugation of the nitrile's π-system with the aromatic ring's π-electrons.[1][3] This conjugation slightly weakens the C≡N bond, lowering the energy (and thus wavenumber) required for the stretching vibration.

  • Intensity and Shape: This peak is expected to be sharp and of strong to medium intensity . The C≡N bond is highly polar, and its stretching motion results in a significant change in the molecular dipole moment, leading to a strong absorption of IR radiation.[1]

  • Substituent Effects: The presence of the electron-withdrawing bromine atom and the phenoxy group on the ring can further modulate this frequency. Electron-withdrawing groups can sometimes increase the wavenumber by pulling electron density away from the ring and, in turn, the nitrile group.[4]

The Aromatic Ether (C-O-C) Linkage

The diaryl ether linkage gives rise to prominent bands, particularly from its asymmetric stretch, which serves as a key diagnostic feature.

  • Asymmetric C-O-C Stretch: Aromatic ethers are characterized by a very strong and prominent C-O-C asymmetric stretching band between 1300–1200 cm⁻¹ .[5] For a diaryl ether structure similar to this, a peak around 1240 cm⁻¹ is a reasonable expectation. This absorption is often one of the most intense peaks in the fingerprint region of the spectrum.

  • Symmetric C-O-C Stretch: A corresponding symmetric stretch is also present but typically occurs at a lower frequency, around 1075–1020 cm⁻¹ , and is generally weaker in intensity than the asymmetric stretch.[6]

Aromatic Ring Vibrations (C-H and C=C)

The two phenyl rings in the molecule contribute several characteristic bands.

  • Aromatic C-H Stretching: Look for a group of weak to medium intensity bands appearing just above 3000 cm⁻¹, typically in the 3100–3050 cm⁻¹ region.[7][8] The presence of absorption in this specific window is a clear indicator of hydrogen atoms bonded to sp²-hybridized carbon atoms of an aromatic ring.

  • Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic rings produces a series of four absorptions in the 1600–1400 cm⁻¹ range.[7] These bands, often of variable intensity, are typically observed near 1600, 1585, 1500, and 1450 cm⁻¹ . Their relative intensities and precise positions can be affected by the substituents on the rings.

  • C-H Out-of-Plane (OOP) Bending: The C-H bending vibrations that occur out of the plane of the ring are highly diagnostic of the substitution pattern. These strong absorptions appear in the 900–675 cm⁻¹ region.[7]

    • 1,2,4-Trisubstituted Ring: This ring (containing the CN, Br, and O-Ar groups) will have a characteristic OOP bending pattern.

    • Monosubstituted Ring: The terminal phenoxy ring will exhibit strong absorptions typical of a monosubstituted benzene ring.

The Carbon-Bromine (C-Br) Vibration

The vibration of the carbon-bromine bond is found at a much lower frequency due to the high mass of the bromine atom.

  • Expected Frequency: The C-Br stretching absorption is expected in the low-frequency fingerprint region, typically between 690–515 cm⁻¹ .[7][9][10]

  • Assignment Challenges: This band is often of medium intensity. However, its location in the complex fingerprint region, which contains many other bending and skeletal vibrations, can make a definitive assignment challenging without comparative analysis or computational modeling.[9]

Summary of Predicted IR Absorption Bands

The following table consolidates the expected key absorption bands for 3-Bromo-4-phenoxybenzonitrile, providing a quick reference for spectral analysis.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
~3100–3050C-H StretchAromatic RingsWeak to Medium
~2240–2220C≡N StretchNitrileMedium to Strong, Sharp
~1600, 1585, 1500C=C In-Ring StretchAromatic RingsMedium to Weak
~1450C=C In-Ring StretchAromatic RingsMedium
~1300–1200Asymmetric C-O-C StretchAromatic EtherStrong
~900–675C-H Out-of-Plane (OOP) BendingAromatic RingsStrong
~690–515C-Br StretchAryl BromideMedium

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

To validate the predicted absorptions, a high-quality spectrum must be acquired. The following protocol outlines the standard procedure for analyzing a solid sample using the KBr pellet technique, a self-validating system for transmission IR spectroscopy.

Objective: To obtain a clean, high-resolution FT-IR spectrum of 3-Bromo-4-phenoxybenzonitrile.

Methodology: Potassium Bromide (KBr) Pellet

Causality: KBr is used as a matrix material because it is transparent to IR radiation in the typical analysis range (4000–400 cm⁻¹) and has a refractive index that can be matched to the analyte, reducing scattering effects. The sample must be anhydrous as water exhibits strong, broad O-H absorptions that can obscure key spectral features.

Step-by-Step Protocol:

  • Sample Preparation:

    • Gently grind ~1-2 mg of the 3-Bromo-4-phenoxybenzonitrile sample into a fine powder using an agate mortar and pestle. The goal is to reduce particle size to less than the wavelength of the IR radiation to minimize scattering.

    • Add ~100-200 mg of dry, spectroscopy-grade KBr powder to the mortar.

    • Thoroughly and rapidly mix the sample and KBr until a homogeneous, fine powder is achieved.

  • Pellet Formation:

    • Transfer a small amount of the mixture into the collar of a hydraulic press die set.

    • Assemble the press and apply pressure (typically 8-10 tons) for several minutes. The pressure causes the KBr to flow and encapsulate the sample, forming a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment. This is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum should be a plot of percent transmittance versus wavenumber (cm⁻¹).

Conclusion

The infrared spectrum of 3-Bromo-4-phenoxybenzonitrile is rich with information, offering a distinct fingerprint of its molecular structure. The sharp, strong nitrile peak in the ~2230 cm⁻¹ region, the intense asymmetric ether stretch around 1240 cm⁻¹, and the characteristic patterns of the aromatic rings above 3000 cm⁻¹ and between 1600-1400 cm⁻¹ are the primary diagnostic features. Complemented by the C-H out-of-plane bending and the lower-frequency C-Br stretch, these bands provide a robust and reliable method for the structural confirmation and quality assessment of this important chemical compound. This guide provides the foundational knowledge for researchers to leverage IR spectroscopy with confidence and precision in their development workflows.

References

  • JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from JoVE.[3]

  • Organic Chemistry at CU Boulder. IR: alkyl halides. Retrieved from University of Colorado Boulder, Department of Chemistry.[9]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.[1]

  • Scribd. (2017). IR Spectrum Analysis of Benzonitrile. Retrieved from Scribd.[4]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts.[2]

  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.[5]

  • Choi, S., Park, J., Kwak, K., & Cho, M. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemistry – An Asian Journal, 16(19), 2626-2632.
  • University of Colorado Boulder. IR Chart. Retrieved from University of Colorado Boulder, Department of Chemistry.[11]

  • ResearchGate. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy. Retrieved from ResearchGate.[12]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from NIU - Department of Chemistry and Biochemistry.[8][13]

  • OROCHEM. Table of Characteristic IR Absorptions. Retrieved from OROCHEM.[7]

  • ChemTalk. (2023). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from ChemTalk.[10]

  • Scribd. Infrared Spectroscopy Frequency Table. Retrieved from Scribd.[14]

  • OpenStax. (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from OpenStax.[15]

  • Spectra–Structure Correlations in the Mid- and Far-infrared. Society for Applied Spectroscopy.[16]

  • Oriental Journal of Chemistry. (2018). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Retrieved from Oriental Journal of Chemistry.[17]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 3-Bromo-4-phenoxybenzonitrile

Application Note: Synthesis and Mechanistic Insights of 3-Bromo-4-phenoxybenzonitrile Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Introduction and Strategic R...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Mechanistic Insights of 3-Bromo-4-phenoxybenzonitrile

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Introduction and Strategic Rationale

3-Bromo-4-phenoxybenzonitrile (CAS: 183111-00-4) is a highly versatile bi-aryl ether building block frequently utilized in medicinal chemistry and materials science. Its structural topology—featuring a para-nitrile group, a meta-bromine atom, and an ortho-phenoxy linkage—makes it an ideal orthogonal electrophile for sequential transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings[1].

The most efficient and scalable method for synthesizing this compound is via a Nucleophilic Aromatic Substitution (SNAr) . By utilizing 3-bromo-4-fluorobenzonitrile as the starting electrophile and phenol as the nucleophile, the reaction exploits the strong electron-withdrawing nature of the nitrile group to activate the para-fluorine atom. Fluoride serves as an excellent leaving group in SNAr reactions due to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex.

Mechanistic Pathway

G SM Starting Materials: 3-Bromo-4-fluorobenzonitrile + Phenol Base Deprotonation K2CO3 in DMF (80°C) SM->Base Base addition Inter Nucleophilic Attack (Meisenheimer Complex) Base->Inter Phenoxide generation Elim Fluoride Elimination (- KF) Inter->Elim Rearrangement Prod Target Product: 3-Bromo-4-phenoxybenzonitrile Elim->Prod Precipitation in H2O

Workflow of the Nucleophilic Aromatic Substitution (SNAr) synthesis pathway.

Quantitative Reaction Parameters

To ensure reproducibility, the following stoichiometric table outlines the optimized parameters for a 10 mmol scale synthesis.

Reagent / SolventMW ( g/mol )EquivalentsMass / VolumeFunction
3-Bromo-4-fluorobenzonitrile200.011.00 eq2.00 gElectrophile
Phenol94.111.10 eq1.04 gNucleophile
Potassium Carbonate (K₂CO₃)138.211.50 eq2.07 gBase
N,N-Dimethylformamide (DMF)73.09N/A15.0 mLPolar Aprotic Solvent
Ethyl Acetate (EtOAc)88.11N/A3 x 20 mLExtraction Solvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; intermediate checks are embedded to ensure the chemical integrity of the process.

Step 1: Reaction Setup and Phenoxide Generation
  • Procedure: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-fluorobenzonitrile (2.00 g, 10 mmol) and phenol (1.04 g, 11 mmol). Dissolve the mixture in anhydrous DMF (15 mL). Add finely powdered anhydrous K₂CO₃ (2.07 g, 15 mmol) in one portion.

  • Causality & Insight: K₂CO₃ is selected as the base because it is strong enough to quantitatively deprotonate phenol (pKa ~10) but mild enough to prevent the hydrolysis of the nitrile group, which can occur with stronger bases like NaOH. DMF is critical here; as a polar aprotic solvent, it heavily solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic.

Step 2: SNAr Reaction Execution
  • Procedure: Attach a reflux condenser to the flask. Purge the system with inert gas (Nitrogen or Argon) for 5 minutes. Heat the reaction mixture in an oil bath set to 80 °C with vigorous stirring for 4 to 6 hours.

  • Causality & Insight: 80 °C provides sufficient thermal energy to overcome the activation barrier of the SNAr reaction without causing solvent degradation.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent system. The starting material (3-bromo-4-fluorobenzonitrile) will appear as a distinct UV-active spot. The reaction is complete when this spot disappears, replaced by a lower Rf spot corresponding to the product.

Step 3: Aqueous Workup and Extraction
  • Procedure: Once complete, remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture slowly into 100 mL of ice-cold distilled water.

  • Causality & Insight: Quenching in ice water serves a dual purpose. First, it solubilizes the DMF and inorganic salts (KF, excess K₂CO₃). Second, because 3-bromo-4-phenoxybenzonitrile is highly hydrophobic, it will rapidly precipitate out of the aqueous phase, providing an initial crude purification.

  • Procedure (Extraction): Transfer the aqueous suspension to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic layers and wash sequentially with 1M NaOH (20 mL) to remove unreacted phenol, followed by water (2 x 30 mL) and brine (30 mL) to remove residual DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification and Characterization
  • Procedure: The crude residue can be purified via flash column chromatography (Silica gel, 10% to 20% EtOAc in Hexanes gradient) or recrystallized from hot ethanol to yield 3-bromo-4-phenoxybenzonitrile as a white to off-white solid.

  • Validation (Analytical): To ensure the synthesized material matches commercial reference standards, verify the structure via ¹H NMR (CDCl₃). Key diagnostic peaks include the multiplet from the phenoxy ring (δ 7.0 - 7.4 ppm) and the distinct splitting pattern of the trisubstituted benzonitrile ring. The absence of a broad -OH peak confirms the successful etherification and removal of residual phenol.

References

Sources

Application

Application Note: 3-Bromo-4-phenoxybenzonitrile as a Bifunctional Building Block in API Synthesis

Chemical Profile & Reactivity Rationale 3-Bromo-4-phenoxybenzonitrile (CAS 183111-00-4) is a highly versatile, halogenated benzonitrile derivative utilized extensively in medicinal chemistry and Active Pharmaceutical Ing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profile & Reactivity Rationale

3-Bromo-4-phenoxybenzonitrile (CAS 183111-00-4) is a highly versatile, halogenated benzonitrile derivative utilized extensively in medicinal chemistry and Active Pharmaceutical Ingredient (API) synthesis. The molecular architecture (C₁₃H₈BrNO) features three distinct functional domains that provide orthogonal reactivity:

  • Aryl Bromide (C-Br): Positioned meta to the nitrile group, this bond is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)). The electron-withdrawing nature of the para-nitrile group further activates the C-Br bond, lowering the activation energy required for cross-coupling reactions.

  • Nitrile Group (-C≡N): A robust synthetic handle that can be hydrolyzed to amides/carboxylic acids, reduced to primary amines (benzylamines), or converted into tetrazoles via [3+2] cycloaddition.

  • Phenoxy Ether (-OPh): This bulky, lipophilic moiety enhances the overall membrane permeability of the resulting API[1]. It is a privileged substructure frequently found in kinase inhibitors and CNS-active compounds.

Strategic Synthetic Workflows

The orthogonal reactivity of the bromo and nitrile groups allows for divergent synthetic pathways without the reliance on complex protecting group strategies.

  • Pathway 1: Palladium-Catalyzed Cross-Coupling. The bromo group undergoes Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings to generate biaryl or aniline-derived scaffolds.

  • Pathway 2: Nitrile Functionalization. The nitrile group serves as a precursor for tetrazole synthesis, a critical pharmacophore in angiotensin II receptor blockers (ARBs) and other targeted therapies.

Workflow A 3-Bromo-4-phenoxybenzonitrile (CAS: 183111-00-4) B Suzuki-Miyaura Coupling A->B Pd cat., Ar-B(OH)2 C Buchwald-Hartwig Amination A->C Pd cat., R-NH2 D Nitrile Reduction A->D LiAlH4 or H2/Pd E Tetrazole Formation A->E NaN3, ZnBr2 F Biaryl APIs (Kinase Inhibitors) B->F G Aniline Derivatives (CNS Agents) C->G H Benzylamines (GPCR Targets) D->H I Sartan Analogs (Antihypertensives) E->I

Caption: Synthetic divergence of 3-Bromo-4-phenoxybenzonitrile into various API classes.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Synthesize a biaryl intermediate by coupling 3-Bromo-4-phenoxybenzonitrile with an arylboronic acid.

Causality & Design: Pd(dppf)Cl₂ is selected as the catalyst because its bidentate dppf ligand suppresses undesired β-hydride elimination and accelerates reductive elimination. Potassium carbonate (K₂CO₃) is used as the base to activate the boronic acid via the formation of a reactive "ate" complex, which is essential for the transmetalation step.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, charge 3-Bromo-4-phenoxybenzonitrile (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is strictly necessary to dissolve the inorganic base and facilitate the formation of the reactive boronate species.

  • Degassing: Sparge the mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II) oxides.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon.

  • Heating: Heat the reaction mixture to 90°C for 6-8 hours.

  • Self-Validation (IPC): Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1). The protocol is validated when the starting material peak (UV 254 nm) is completely consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄. Causality: Brine washing removes the highly polar Dioxane residues and inorganic salts, ensuring high crude purity for downstream processing.

Mechanism Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (C-Br Bond Cleavage) Pd0->OA 3-Bromo-4-phenoxybenzonitrile TM Transmetalation (Ar-B(OH)2 + Base) OA->TM Pd(II) Intermediate RE Reductive Elimination (Product Release) TM->RE Diaryl Pd(II) Complex RE->Pd0 Regenerates Pd(0) Prod C-C Coupled API Intermediate RE->Prod Yields Biaryl

Caption: Catalytic cycle of Suzuki-Miyaura coupling utilizing the aryl bromide moiety.

Protocol B: Tetrazole Formation (Nitrile Functionalization)

Objective: Convert the nitrile group to a 1H-tetrazole.

Causality & Design: Sodium azide (NaN₃) provides the azide nucleophile. Zinc bromide (ZnBr₂) is employed as a Lewis acid catalyst. Causality: ZnBr₂ coordinates to the nitrogen of the nitrile group, significantly increasing the electrophilicity of the nitrile carbon. This accelerates the [3+2] cycloaddition, allowing the reaction to proceed efficiently without requiring dangerous, highly pressurized conditions.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Bromo-4-phenoxybenzonitrile (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add NaN₃ (3.0 eq) and ZnBr₂ (1.5 eq).

  • Reaction: Heat to 120°C for 12 hours under an Argon atmosphere.

  • Self-Validation (IPC): Perform IR spectroscopy on a reaction aliquot. The disappearance of the sharp -C≡N stretching band at ~2220 cm⁻¹ validates the completion of the reaction.

  • Workup: Cool the mixture and acidify with 1M HCl to pH 2. Causality: Acidification is strictly required to protonate the intermediate tetrazolate salt, rendering the free tetrazole product insoluble in water and allowing for isolation via precipitation.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under a vacuum.

Quantitative Data Presentation

To demonstrate the robustness of the Suzuki-Miyaura protocol (Protocol A), the following table summarizes the quantitative optimization of reaction conditions, highlighting the superiority of the selected parameters.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for 3-Bromo-4-phenoxybenzonitrile

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent (v/v)Temp (°C)Yield (%)*
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)9065
2Pd(OAc)₂ / PPh₃K₃PO₄Toluene/H₂O (4:1)9072
3 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 94
4Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O (4:1)9088

*Isolated yield after silica gel column chromatography. Entry 3 represents the optimized, self-validating protocol.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Palladium Catalyst Loading for 3-Bromo-4-phenoxybenzonitrile

Welcome to the technical support and troubleshooting center for cross-coupling reactions involving 3-Bromo-4-phenoxybenzonitrile (CAS 183111-00-4). This guide is designed for researchers and drug development professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for cross-coupling reactions involving 3-Bromo-4-phenoxybenzonitrile (CAS 183111-00-4). This guide is designed for researchers and drug development professionals seeking to optimize palladium catalyst loadings down to parts-per-million (ppm) levels while maintaining high reaction efficiency.

The Chemical Challenge: Sterics vs. Electronics

3-Bromo-4-phenoxybenzonitrile presents a unique structural dichotomy. The meta-cyano group is electron-withdrawing, which generally activates the aryl ring. However, the bulky phenoxy group positioned ortho to the bromide creates severe steric hindrance. This steric bulk acts as a physical barrier, significantly slowing down the oxidative addition step of the catalytic cycle. If the active palladium catalyst waits too long to react with the substrate, it is highly susceptible to degradation.

G Pd_Pre Pd(II) Precatalyst (e.g., XPhos Pd G3) Pd_0 Active Pd(0)Ln Catalyst Pd_Pre->Pd_0 In situ reduction Ox_Add Oxidative Addition (Bottleneck: Ortho-Phenoxy Sterics) Pd_0->Ox_Add 3-Bromo-4-phenoxybenzonitrile Pd_Black Palladium Black (Deactivation) Pd_0->Pd_Black O2 / Ligand Loss Transmet Transmetalation (Boronic Acid + Base) Ox_Add->Transmet Base / Nucleophile Red_Elim Reductive Elimination (Product Release) Transmet->Red_Elim Isomerization Red_Elim->Pd_0 Catalyst Regeneration

Catalytic cycle and deactivation pathway for 3-Bromo-4-phenoxybenzonitrile coupling.

Frequently Asked Questions & Troubleshooting

Q1: Why is my cross-coupling reaction stalling at 50% conversion, and why do I see a black precipitate? A1: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium[1].

  • The Causality: Because the ortho-phenoxy group on 3-Bromo-4-phenoxybenzonitrile sterically hinders the C-Br bond, the oxidative addition step is sluggish. When the active Pd(0) species remains uncoordinated in solution for extended periods, it decays into these nanoparticles, leading to a nearly complete loss of catalytic activity[2]. Furthermore, any trace oxygen in the system will oxidize the phosphine ligands, stripping the palladium of its stabilization and accelerating this agglomeration[1][3].

  • The Solution: You must accelerate oxidative addition and stabilize the Pd(0) intermediate. Switch to an electron-rich, sterically bulky ligand (like XPhos or SPhos) that forces the palladium into a highly reactive monoligated state. Ensure rigorous exclusion of oxygen using freeze-pump-thaw cycles rather than simple sparging.

Q2: How do I systematically reduce my Pd loading from 5 mol% to ppm levels for this specific sterically hindered bromide? A2: High catalyst loading (e.g., 5 mol%) is often used as a crutch to compensate for inefficient precatalyst activation. When using traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, the in situ generation of the active Pd(0) catalyst is often incomplete, meaning much of your palladium never enters the catalytic cycle[3].

  • The Causality: To achieve ppm-level loading, every single palladium atom introduced must be successfully reduced and stabilized.

  • The Solution: Transition to modern dialkylbiaryl phosphine precatalysts, such as Buchwald G3 or G4 palladacycles[4]. These precatalysts undergo rapid, quantitative reduction to the active Pd(0) species under mild basic conditions, preventing reactant consumption via dimerization and allowing you to confidently drop loadings to 0.05–0.1 mol%[3][4].

Q3: What is the best base and solvent system to facilitate transmetalation without causing side reactions? A3: For sterically hindered substrates, transmetalation can become a secondary bottleneck if the base is not optimized.

  • The Causality: The cyano group makes the substrate sensitive to strong aqueous hydrolysis at elevated temperatures.

  • The Solution: Use an anhydrous solvent system (e.g., 1,4-Dioxane) combined with a finely milled, weak inorganic base like K₃PO₄. Smaller particle sizes maximize surface interactions with the base, which is critical for forming the reactive boronate species in Suzuki couplings without requiring water[4]. This prevents hydrolytic side reactions with the cyano group and minimizes protodeboronation of your coupling partner.

Quantitative Data: Catalyst Optimization Matrix

The following table summarizes the optimization trajectory for the Suzuki-Miyaura coupling of 3-Bromo-4-phenoxybenzonitrile with phenylboronic acid, demonstrating how ligand choice and precatalyst design directly impact the required loading.

EntryCatalyst SystemLoading (mol%)Base / SolventTemp / TimeYield (%)Experimental Observation
1Pd(PPh₃)₄5.0%Na₂CO₃ / PhMe:H₂O90°C / 12h42%Heavy palladium black formation; stalled reaction.
2Pd(OAc)₂ + SPhos2.0%K₃PO₄ / Dioxane80°C / 8h76%Sluggish initiation; incomplete conversion.
3XPhos Pd G30.5%K₃PO₄ / Dioxane80°C / 4h96%Clean conversion; no visible precipitation.
4XPhos Pd G3 0.05% (500 ppm) K₃PO₄ / Dioxane 80°C / 6h 93% Optimal low-loading conditions.

Self-Validating Experimental Protocol: Ultra-Low Loading Suzuki Coupling

This protocol is designed with built-in self-validation checkpoints to ensure the catalytic cycle is initiating correctly when coupling 3-Bromo-4-phenoxybenzonitrile at 0.05 mol% Pd loading.

Materials Required:

  • 3-Bromo-4-phenoxybenzonitrile (1.0 equiv, rigorously dried)

  • Arylboronic Acid (1.2 equiv)

  • XPhos Pd G3 Precatalyst (0.05 mol%)

  • Anhydrous K₃PO₄ (finely milled, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (degassed via freeze-pump-thaw)

Step-by-Step Methodology:

  • Reaction Setup & Degassing: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-Bromo-4-phenoxybenzonitrile, the arylboronic acid, and finely milled K₃PO₄. Seal the tube with a septum and purge with ultra-pure Argon for 10 minutes.

  • Solvent Addition: Add the rigorously degassed 1,4-Dioxane via syringe. Stir the heterogeneous mixture at room temperature for 5 minutes.

  • Precatalyst Activation (Self-Validation Checkpoint 1): In a nitrogen-filled glovebox (or via rapid benchtop addition under positive Argon flow), add the XPhos Pd G3 precatalyst.

    • Validation: Upon heating to 40°C for 5 minutes, the solution should transition from a pale suspension to a clear, deep red/orange solution . This color change confirms the successful base-mediated cleavage of the palladacycle and generation of the active Pd(0) species. If the solution turns black immediately, oxygen has breached the system or the solvent was inadequately degassed.

  • Reaction Execution: Ramp the temperature to 80°C and stir vigorously (800+ rpm). High stirring rates are essential to overcome mass transfer limitations associated with the insoluble K₃PO₄ base[4].

  • Monitoring (Self-Validation Checkpoint 2): After 2 hours, pull a 10 µL aliquot via a degassed syringe, quench in acetonitrile, and analyze via LC-MS. You should observe >50% conversion. The reaction mixture should remain homogenous and orange/brown. The appearance of a black mirror on the glassware indicates catalyst death.

  • Workup: Once complete (typically 6 hours), cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • NextSDS. "3-Bromo-4-phenoxybenzonitrile — Chemical Substance Information." NextSDS Database. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design." [Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Technical Resources. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 3-Bromo-4-phenoxybenzonitrile

Mechanistic Overview: The Causality of Insolubility Before attempting formulation, it is critical to understand why 3-Bromo-4-phenoxybenzonitrile (CAS 183111-00-4) fiercely resists aqueous dissolution. The compound's arc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview: The Causality of Insolubility

Before attempting formulation, it is critical to understand why 3-Bromo-4-phenoxybenzonitrile (CAS 183111-00-4) fiercely resists aqueous dissolution. The compound's architecture features a highly lipophilic phenoxy group and a heavy bromine atom, which drastically elevate its partition coefficient (logP)[1]. While the nitrile group (-CN) provides a strong dipole moment, it acts exclusively as a weak hydrogen bond acceptor and lacks hydrogen bond donating capabilities. Consequently, the thermodynamic penalty required to disrupt water's hydrogen-bonded network to accommodate this bulky, non-polar bi-aryl system is insurmountable under standard conditions, resulting in rapid precipitation.

Diagnostic Formulation Workflow

When addressing the solubility of highly lipophilic, non-ionizable compounds, a systematic decision tree prevents wasted resources on incompatible techniques (such as pH adjustment).

G Start 3-Bromo-4-phenoxybenzonitrile Solubility Issue IonCheck Check Ionizability (Are pKa centers present?) Start->IonCheck NoIon No (Neutral Molecule) pH Adjustment Fails IonCheck->NoIon Verified InVitro Application Type? NoIon->InVitro Cosolvent Co-solvent System (DMSO, PEG400) InVitro->Cosolvent In Vitro InVivo In Vivo / Aqueous InVitro->InVivo In Vivo CD Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) InVivo->CD Eval Solubility Sufficient? CD->Eval Proceed Proceed to Dosing Eval->Proceed Yes Nano Nanosuspension (Wet Media Milling) Eval->Nano No

Workflow for formulating non-ionizable lipophilic benzonitriles.

Troubleshooting Q&A

Q: I attempted to increase solubility by adjusting the pH of the buffer to 2.0 and 10.0, but the compound still precipitates. Why? A: pH adjustment is only a viable strategy for compounds with ionizable centers (weak acids or bases) that can form highly water-soluble salts[2]. 3-Bromo-4-phenoxybenzonitrile is a neutral, non-ionizable molecule. The ether linkage, halogen, and nitrile group do not protonate or deprotonate within the physiological pH range. Therefore, adjusting the pH will not alter its ionization state or improve its hydration.

Q: What is the recommended strategy for formulating this compound for in vivo aqueous dosing? A: For neutral, bulky hydrophobic molecules the size of one or two benzene rings, cyclodextrin complexation is highly effective[3]. Specifically, Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) should be utilized. These cyclic oligosaccharides feature a hydrophobic internal cavity that can encapsulate the phenoxybenzonitrile moiety, while their hydrophilic exterior maintains aqueous solubility[4].

Q: If cyclodextrin complexation yields insufficient concentrations for my high-dose toxicology study, what is the next logical step? A: If the inclusion complex does not meet your dosing requirements, you must transition to a physical modification strategy such as particle size reduction (nanosuspension)[5]. By milling the compound into the nanometer range in the presence of a stabilizer, you exponentially increase the surface area. According to the Noyes-Whitney equation, this drastically enhances the dissolution rate, making it suitable for oral gavage or parenteral administration[5].

Q: What is the best co-solvent system for in vitro stock solutions? A: For purely in vitro applications where organic solvents are tolerated, Dimethyl Sulfoxide (DMSO) or a mixture of PEG400 and water is recommended. Co-solvents work by reducing the dielectric constant of the aqueous system, thereby bridging the polarity gap between the lipophilic drug and the water[2].

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems , meaning the protocol inherently includes steps to verify that true solubilization (not merely suspension) has occurred.

Protocol A: Preparation of HP-β-CD Inclusion Complex via Phase Solubility

Causality: This method relies on thermodynamic equilibrium to force the hydrophobic phenoxy group into the cyclodextrin cavity, shielding it from water.

  • Host Solution Preparation: Dissolve HP-β-CD in ultra-pure water to a concentration of 20% (w/v).

  • Guest Addition: Add an excess amount (beyond expected solubility) of 3-Bromo-4-phenoxybenzonitrile powder to the cyclodextrin solution.

  • Equilibration: Stir the suspension magnetically at 500 RPM at 25°C for 48 hours. Note: 48 hours is mandatory to ensure the host-guest complexation reaches thermodynamic equilibrium.

  • Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the uncomplexed, undissolved active pharmaceutical ingredient (API).

  • Validation (Crucial): Filter the supernatant through a 0.45 µm hydrophilic PTFE syringe filter. Quantify the dissolved API in the filtrate using RP-HPLC against a standard curve prepared in an organic solvent (e.g., Methanol). Filtration and HPLC quantification ensure you are measuring the true solubilized complex, eliminating false positives from suspended micro-particles.

Protocol B: Generation of Nanosuspension via Wet Media Milling

Causality: When chemical solubilization fails, mechanical fracturing increases the surface area-to-volume ratio, kinetically driving dissolution.

  • Stabilizer Solution: Prepare an aqueous solution containing 1% (w/v) Poloxamer 188 (steric stabilizer) and 0.2% (w/v) Sodium Lauryl Sulfate (electrostatic stabilizer).

  • Dispersion: Disperse 5% (w/w) 3-Bromo-4-phenoxybenzonitrile into the stabilizer solution using a high-shear homogenizer at 10,000 RPM for 5 minutes.

  • Milling: Transfer the coarse dispersion to a wet media mill containing 0.5 mm yttrium-stabilized zirconium oxide beads. Mill at 3000 RPM for 60 minutes, maintaining the temperature below 20°C to prevent Ostwald ripening.

  • Validation: Measure the particle size distribution (PSD) and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). A successful, stable nanosuspension should exhibit a Z-average < 300 nm and a PDI < 0.25.

Quantitative Data Summary

The following table summarizes the expected outcomes of applying various solubility enhancement techniques to highly lipophilic non-ionizable nitriles.

Enhancement TechniquePrimary Mechanism of ActionExpected Solubility GainPrimary ApplicationKey Limitations
Co-solvency (DMSO) Reduces dielectric constant of solvent system> 1000xIn vitro screening assaysHigh cellular toxicity; precipitates upon aqueous dilution.
pH Adjustment Ionization of functional groups0x (Ineffective) N/AFails due to lack of ionizable pKa centers.
HP-β-CD Complexation Host-guest encapsulation of hydrophobic rings50x – 200xIn vivo IV / Oral dosingMaximum solubility limited by cavity binding affinity and CD toxicity limits.
Nanosuspension Exponential increase in surface areaApparent solubility highly increasedHigh-dose oral efficacy studiesThermodynamic instability (aggregation/Ostwald ripening over time).

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development and Validation for 3-Bromo-4-phenoxybenzonitrile Purity: A Comparative Guide

Introduction & Structural Challenges 3-Bromo-4-phenoxybenzonitrile (CAS: 183111-00-4) is a highly lipophilic, aromatic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Challenges

3-Bromo-4-phenoxybenzonitrile (CAS: 183111-00-4) is a highly lipophilic, aromatic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals[1][2]. Structurally, it possesses two aromatic rings, a highly electronegative bromine atom, and a nitrile group. This specific combination of functional groups presents a unique chromatographic challenge: separating the target analyte from structurally similar synthetic impurities, such as its debrominated counterpart (4-phenoxybenzonitrile) and over-brominated derivatives (3,5-dibromo-4-phenoxybenzonitrile).

Historically, laboratories default to traditional C18 alkyl columns for reversed-phase high-performance liquid chromatography (RP-HPLC). However, for multi-ring halogenated aromatics, C18 phases often fail to provide adequate resolution for positional isomers and closely related impurities. This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl stationary phases, providing a comprehensive, step-by-step methodology validated according to the latest ICH Q2(R2) guidelines[3][4].

Mechanistic Rationale: Overcoming Co-elution in Halogenated Aromatics

To develop a robust, stability-indicating method, we must move beyond simple hydrophobic retention and exploit the specific electronic properties of the analyte.

The Stationary Phase: C18 vs. Biphenyl

Traditional C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. While effective for general lipophilic compounds, they lack the spatial and electronic selectivity required to differentiate subtle changes in aromatic ring substitution.

Biphenyl stationary phases, however, feature two aromatic rings connected by a single bond. This structure enables strong π−π interactions and dipole-dipole interactions with the electron-rich phenoxy and nitrile groups of 3-Bromo-4-phenoxybenzonitrile[5][6]. The biphenyl ligand acts as an electron acceptor/donor, creating a highly specific retention mechanism that easily resolves halogenated aromatic isomers that would otherwise co-elute on a C18 column[7][8].

The Mobile Phase Causality: Methanol vs. Acetonitrile

The true potential of a Biphenyl column is only unlocked when paired with the correct organic modifier. While Acetonitrile (ACN) is a staple in HPLC, its chemical structure contains a carbon-nitrogen triple bond (and thus, π electrons). These π electrons actively compete with the analyte for the π−π binding sites on the biphenyl stationary phase, effectively suppressing the column's unique selectivity[6][8].

Conversely, Methanol (MeOH) lacks π electrons. Utilizing a methanolic mobile phase allows the π−π interactions between the biphenyl stationary phase and the 3-Bromo-4-phenoxybenzonitrile to occur uninterrupted, maximizing resolution[6].

G Analyte Analyte 3-Bromo-4-phenoxybenzonitrile (Aromatic Rings, Halogen) Biphenyl Stationary Phase Biphenyl Ligand (Dual Aromatic Rings) Analyte->Biphenyl Strong π-π & Dipole Interactions C18 Stationary Phase C18 Alkyl Chain (Hydrophobic) Analyte->C18 Weak Hydrophobic Interactions MeOH Mobile Phase Methanol (No π-electrons) MeOH->Biphenyl Uninterrupted π-π Stacking ACN Mobile Phase Acetonitrile (Contains π-electrons) ACN->Biphenyl Interferes with π-π Stacking

Figure 1: Chromatographic interaction mechanisms of 3-Bromo-4-phenoxybenzonitrile.

Comparative Performance Data

To objectively demonstrate the superiority of the Biphenyl phase for this specific application, a comparative study was conducted using a standard mixture of 3-Bromo-4-phenoxybenzonitrile (API) spiked with 1.0% of Impurity A (4-phenoxybenzonitrile) and Impurity B (3,5-dibromo-4-phenoxybenzonitrile). Both columns were run using the optimized Methanol/Water gradient.

Table 1: Performance Comparison of C18 vs. Core-Shell Biphenyl Columns

ParameterTraditional C18 (100 x 4.6 mm, 3µm)Core-Shell Biphenyl (100 x 4.6 mm, 2.6µm)
Retention Time (API) 6.8 min8.2 min
Resolution ( Rs​ ) - Impurity A 1.4 (Co-elution risk)3.1 (Baseline resolved)
Resolution ( Rs​ ) - Impurity B 1.1 (Co-elution)2.8 (Baseline resolved)
USP Tailing Factor ( Tf​ ) 1.651.12
Peak Capacity ModerateHigh (+30% improvement)

Data Synthesis: The Biphenyl column demonstrates a >100% improvement in resolution for critical halogenated pairs, driven by shape selectivity and π−π interactions[7][9].

Optimized Experimental Protocol

The following protocol utilizes a self-validating system design. By embedding System Suitability Testing (SST) directly into the workflow, the method ensures data integrity before any sample is analyzed, aligning with modern regulatory expectations[10].

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Methanol.

    • Causality: Formic acid ensures the nitrile group and any residual silica silanols remain fully protonated, preventing secondary ion-exchange interactions that cause peak tailing.

  • Chromatographic Conditions:

    • Column: Core-Shell Biphenyl (100 x 4.6 mm, 2.6 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (Controls diffusion rates and maintains consistent backpressure).

    • Detection: UV at 254 nm (Optimal for aromatic ring absorbance).

    • Injection Volume: 5 µL.

  • Gradient Elution Profile:

    • 0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte band at the column head).

    • 2.0 - 10.0 min: 40% 90% B (Linear gradient to elute strongly retained multi-brominated impurities).

    • 10.0 - 12.0 min: 90% B (Column wash).

    • 12.0 - 15.0 min: 40% B (Re-equilibration).

  • System Suitability Testing (SST) - Self-Validation Phase:

    • Inject a resolution standard containing 3-Bromo-4-phenoxybenzonitrile and Impurity A.

    • Mandatory Acceptance Criteria: Resolution ( Rs​ ) > 2.0; Tailing Factor ( Tf​ ) < 1.5; %RSD of peak area for 5 replicate injections 2.0%. If SST criteria are not met, the sequence must automatically abort to prevent the generation of invalid data.

G A Target Analyte: 3-Bromo-4-phenoxybenzonitrile B Column Screening (C18 vs. Biphenyl) A->B C Mobile Phase Optimization (MeOH vs. ACN) B->C Select Biphenyl Phase D Method Optimization (Gradient, Temp, Flow) C->D Select Methanol Modifier E ICH Q2(R2) Validation (Specificity, Linearity, etc.) D->E Finalize Protocol F Routine QC Testing E->F Method Approved

Figure 2: Analytical lifecycle for HPLC method development and ICH Q2(R2) validation.

ICH Q2(R2) Method Validation

The finalized Biphenyl-based method was validated according to the ICH Q2(R2) Validation of Analytical Procedures guideline, which provides a global framework for ensuring the reliability, accuracy, and reproducibility of analytical testing[3][4]. The updated Q2(R2) guideline places a heavy emphasis on robustness and lifecycle management[10][11].

Validation Parameters & Rationale
  • Specificity: Demonstrated by injecting the analyte spiked with known synthetic impurities. The method proved highly specific, with no matrix or mobile phase interference at the retention time of the main peak.

  • Linearity & Range: Evaluated from 25% to 150% of the nominal target concentration (1.0 mg/mL). The proportional response confirms the method's suitability for both assay and impurity quantification[10].

  • Accuracy: Assessed via spike-recovery experiments at three concentration levels (50%, 100%, and 150%).

  • Robustness: Deliberate variations were made to flow rate ( ± 0.1 mL/min), column temperature ( ± 2°C), and initial gradient composition ( ± 2% B). The method maintained an Rs​ > 2.0 across all perturbed conditions, satisfying ICH Q2(R2) requirements for operational resilience[11].

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Baseline resolution of all components Rs​ > 2.8 for all critical pairsPass
Linearity Correlation coefficient ( R2 ) 0.999 R2 = 0.9998Pass
Accuracy Mean recovery 98.0% - 102.0%99.4% - 100.8%Pass
Precision (Repeatability) %RSD 2.0% (n=6)0.65%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) 3:10.02 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 10:10.06 µg/mLPass

Conclusion

For the purity analysis of complex, halogenated aromatic intermediates like 3-Bromo-4-phenoxybenzonitrile, traditional C18 methodologies are often insufficient. By transitioning to a Core-Shell Biphenyl stationary phase paired with a methanolic mobile phase, analytical scientists can leverage π−π interactions to achieve superior selectivity and peak capacity. The resulting method is not only highly accurate but fully compliant with the rigorous standards set forth by the ICH Q2(R2) guidelines, ensuring long-term regulatory defensibility and robust quality control.

References

  • ICH Q2 (R2)
  • ICH Q2(R2)
  • ICH Q2(R2)
  • Validation of analytical procedures – ICH Q2(R2)
  • 3-Bromo-4-phenoxybenzonitrile - Chemical Substance Information NextSDS URL
  • 3-Bromo-4-phenoxybenzonitrile - Product Information CymitQuimica URL
  • Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns LCGC International URL
  • HPLC Stationary Phases to Have in Your Toxicology Toolbox Restek Resource Hub URL
  • Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds Thames Restek URL
  • NACALAI TESQUE, INC.
  • Chromatographic Separation of Phenolic Compounds...

Sources

Comparative

A Comparative Guide to GC-MS Validation for 3-Bromo-4-phenoxybenzonitrile Reaction Intermediates

In the synthesis of complex pharmaceutical intermediates like 3-Bromo-4-phenoxybenzonitrile, rigorous in-process analytical controls are not just a matter of regulatory compliance; they are fundamental to ensuring reacti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the synthesis of complex pharmaceutical intermediates like 3-Bromo-4-phenoxybenzonitrile, rigorous in-process analytical controls are not just a matter of regulatory compliance; they are fundamental to ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical tool for the validation of reaction intermediates in the synthesis of 3-Bromo-4-phenoxybenzonitrile. We will explore the causality behind experimental choices, present a self-validating protocol, and compare the performance of GC-MS against alternative analytical techniques.

The Synthetic Landscape: Ullmann Condensation and Its Intermediates

The formation of the diaryl ether linkage in 3-Bromo-4-phenoxybenzonitrile is most commonly achieved via a copper-catalyzed Ullmann condensation or a related nucleophilic aromatic substitution (SNAr) reaction. A plausible and efficient synthetic route involves the reaction of a suitably activated brominated benzonitrile with a phenoxide salt. For the purpose of this guide, we will consider the reaction between 3-bromo-4-fluorobenzonitrile and phenol in the presence of a base and a copper catalyst.

This choice of reactants dictates the primary analytes of interest for our validation study:

  • Starting Material 1 (SM1): 3-bromo-4-fluorobenzonitrile

  • Starting Material 2 (SM2): Phenol

  • Product (P): 3-Bromo-4-phenoxybenzonitrile

  • Potential By-product (BP1): 3,4-diphenoxybenzonitrile (from potential subsequent reaction)

  • Potential By-product (BP2): Biphenyl (from self-coupling of phenol)

Monitoring the consumption of starting materials and the formation of the product and by-products in real-time is critical for reaction optimization and control.

Reaction Pathway Diagram

Ullmann_Condensation SM1 3-bromo-4-fluorobenzonitrile Catalyst Cu Catalyst, Base SM1->Catalyst SM2 Phenol SM2->Catalyst BP2 Biphenyl SM2->BP2 Self-coupling Product 3-Bromo-4-phenoxybenzonitrile Catalyst->Product BP1 3,4-diphenoxybenzonitrile Product->BP1 Excess Phenol

Caption: Ullmann condensation pathway for 3-Bromo-4-phenoxybenzonitrile synthesis.

GC-MS: The Analytical Tool of Choice

For the analysis of semi-volatile and thermally stable compounds like halogenated benzonitriles and diaryl ethers, GC-MS is the gold standard.[1] Its high resolving power, coupled with the specificity of mass spectrometric detection, makes it exceptionally well-suited for separating and identifying components in a complex reaction mixture.[2][3]

Why GC-MS Over HPLC?

While High-Performance Liquid Chromatography (HPLC) is a workhorse in pharmaceutical analysis, GC-MS offers distinct advantages for this specific application:

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Analyte Volatility Ideal for volatile and semi-volatile compounds that can be vaporized without decomposition. The target analytes in this synthesis are amenable to GC analysis.[4]Suitable for a broader range of compounds, including non-volatile and thermally labile molecules.[5][6]
Separation Efficiency Typically offers higher separation efficiency (more theoretical plates) for complex mixtures of volatile compounds, leading to better resolution of closely related impurities.[2]Highly versatile, but may require more extensive method development to achieve the same level of resolution for these specific analytes.
Detector Specificity Mass spectrometry provides structural information, enabling positive identification of known and unknown impurities based on fragmentation patterns and mass-to-charge ratios.[3]Common detectors (e.g., UV-Vis) are less specific. While LC-MS is an option, GC-MS is often more straightforward for this compound class.
Sensitivity Excellent sensitivity, especially in Selected Ion Monitoring (SIM) mode, allowing for the detection and quantification of trace-level by-products.[7]Sensitivity is detector-dependent but generally very good.
Cost & Complexity Generally more cost-effective in terms of solvent consumption. The use of inert carrier gases is less expensive than HPLC-grade solvents.[4]Higher solvent consumption and disposal costs.

Given the nature of the analytes in the 3-Bromo-4-phenoxybenzonitrile synthesis, GC-MS provides a more direct, specific, and efficient analytical solution.

GC-MS Method Validation Protocol

The validation of an analytical method is a formal process to demonstrate that it is suitable for its intended purpose.[8] The following protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8]

Instrumentation and Chromatographic Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-bleed (5%-phenyl)-methylpolysiloxane column. This stationary phase is robust and provides good separation for a wide range of semi-polar compounds.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet: Split/splitless, operated in split mode (e.g., 50:1) at 280°C. A high split ratio is used to avoid overloading the column with the main components.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Final hold: 5 minutes at 300°C.

  • MSD Parameters:

    • Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Quadrupole: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 50-500) for initial identification and specificity, and Selected Ion Monitoring (SIM) for quantification.

Selected Ions for SIM:

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Phenol946566
3-bromo-4-fluorobenzonitrile201122101
3-Bromo-4-phenoxybenzonitrile273166194
3,4-diphenoxybenzonitrile289196168
Biphenyl15477153
Validation Parameters and Acceptance Criteria

The following parameters will be assessed:

The ability of the method to unequivocally assess the analyte in the presence of other components.

  • Procedure: Analyze individual solutions of each starting material, the product, and potential by-products. Analyze a placebo (reaction mixture without reactants) and a spiked sample containing all components.

  • Acceptance Criteria: The retention times of each component should be distinct, and there should be no significant interference at the retention time and m/z of the analytes of interest.

The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare at least five concentrations of each analyte spanning 50-150% of the expected working concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.995.

The closeness of the test results to the true value.

  • Procedure: Perform recovery studies by spiking a placebo matrix with known concentrations of each analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate.

  • Acceptance Criteria: The mean recovery should be within 90-110%.

The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision):

    • Procedure: Analyze six replicate samples of a standard mixture at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The RSD over the two days should be ≤ 3.0%.

  • LOD: The lowest amount of an analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: Determine based on the signal-to-noise ratio (S/N). Typically, LOD is where S/N is 3:1, and LOQ is where S/N is 10:1.

  • Acceptance Criteria: The LOQ should be sufficiently low to accurately measure trace by-products and residual starting materials at the end of the reaction.

The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small variations to the method, such as:

    • Helium flow rate (± 0.1 mL/min)

    • Initial oven temperature (± 2°C)

    • Oven ramp rate (± 1°C/min)

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, peak asymmetry) should remain within acceptable limits, and the results should not be significantly affected.

Sample Preparation Protocol
  • Quenching: At a specific time point, withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

  • Dilution: Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 10 mL) of a suitable solvent like ethyl acetate or dichloromethane. This also brings the analyte concentrations into the linear range of the method.

  • Internal Standard: Add an internal standard (e.g., a stable, non-reactive compound with similar chromatographic properties, such as tetracosane) at a known concentration.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the GC-MS.

Validation Workflow Diagram

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2 R1) cluster_2 Application Dev Optimize GC-MS Parameters (Column, Temp Program, SIM ions) Specificity Specificity (Peak Purity & Resolution) Dev->Specificity Linearity Linearity (r² ≥ 0.995) Specificity->Linearity Accuracy Accuracy (Recovery 90-110%) Linearity->Accuracy Precision Precision (RSD ≤ 3.0%) - Repeatability - Intermediate Precision Accuracy->Precision LOD_LOQ LOD (S/N 3:1) LOQ (S/N 10:1) Precision->LOD_LOQ Robustness Robustness (Varying Parameters) LOD_LOQ->Robustness Routine Routine In-Process Control (Reaction Monitoring) Robustness->Routine

Caption: A typical workflow for GC-MS method validation.

Summary of Validation Data (Hypothetical)

Validation ParameterAnalyteResultAcceptance Criteria
Linearity (r²) All> 0.998≥ 0.995
Accuracy (% Recovery) All95.2 - 104.5%90 - 110%
Repeatability (RSD) All< 1.5%≤ 2.0%
Intermediate Precision (RSD) All< 2.5%≤ 3.0%
LOQ (ng/mL) Product5Sufficient for trace analysis
By-products2Sufficient for trace analysis

Conclusion

The successful synthesis of 3-Bromo-4-phenoxybenzonitrile hinges on a deep understanding and precise control of the reaction chemistry. A validated GC-MS method provides the necessary analytical power to achieve this control. Its inherent specificity and sensitivity make it superior to other techniques like HPLC for monitoring the key volatile and semi-volatile intermediates and by-products in this specific synthesis. By following a rigorous validation protocol grounded in ICH guidelines, researchers and drug development professionals can ensure the generation of reliable, accurate, and precise data, leading to a more robust and reproducible manufacturing process. This self-validating system of analysis is not merely a procedural step but a cornerstone of scientific integrity and product quality in pharmaceutical development.

References

  • Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. [Link]

  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments. [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. [Link]

  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

  • Celebration of Scholarship. (n.d.). GCMS VS HPLC. [Link]

  • ResearchGate. (n.d.). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, July 30). A Validated GC-MS Method for the Trace Level Determination of Genotoxic Impurities in Anticancer Drug, Alectinib Hydrochloride. [Link]

  • MDPI. (2022, July 7). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. [Link]

  • PubMed. (2023, June 8). [Determination of 15 halogenated polycyclic aromatic hydrocarbons in aquatic products by stable isotope dilution coupled with gas chromatography-triple quadrupole mass spectrometry]. [Link]

  • ACS Publications. (2005, February 10). Quantification of Aromatic and Halogenated Hydrocarbons and Alcohol Mixtures at the Elemental, Structural, and Parent Molecular Ion Level. [Link]

  • ResearchGate. (n.d.). (PDF) The GCMS Analysis of the Diethylether and Ethylacetate Fraction of the Peel of Solanum incanum and the Study of Their Antibacterial Activity. [Link]

  • LCGC. (2015, July 7). GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • PMC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • Wikipedia. (n.d.). Ullmann reaction. [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • ResearchGate. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]

  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. [Link]

  • Journal of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • PubMed. (2009, June 15). GC-MS/MS multi-residue method for the determination of organochlorine pesticides, polychlorinated biphenyls and polybrominated diphenyl ethers in human breast tissues. [Link]

  • Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. [Link]

Sources

Validation

comparative cost-benefit analysis of 3-Bromo-4-phenoxybenzonitrile vs iodo analogs

Comparative Cost-Benefit Analysis: 3-Bromo-4-phenoxybenzonitrile vs. Iodo Analogs in Cross-Coupling Executive Summary For researchers and drug development professionals, selecting the optimal aryl halide precursor is a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cost-Benefit Analysis: 3-Bromo-4-phenoxybenzonitrile vs. Iodo Analogs in Cross-Coupling

Executive Summary For researchers and drug development professionals, selecting the optimal aryl halide precursor is a critical decision that dictates synthetic efficiency, cost, and scalability. This guide provides an objective, data-driven comparison between 3-Bromo-4-phenoxybenzonitrile and its highly reactive counterpart, 3-Iodo-4-phenoxybenzonitrile . By analyzing their thermodynamic properties and performance in palladium-catalyzed cross-coupling reactions, we provide a strategic framework for substrate selection.

Mechanistic Grounding: Oxidative Addition and Bond Dissociation Energy

The fundamental difference in reactivity between bromo- and iodo-substituted benzonitriles lies in the carbon-halogen (C-X) bond dissociation energy (BDE)[1]. The carbon-iodine (C-I) bond is significantly longer and weaker than the carbon-bromine (C-Br) bond.

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), the oxidative addition of the aryl halide to the Pd(0) active species is typically the rate-determining step[2]. The lower BDE of the iodo analog facilitates a rapid oxidative addition, enabling milder reaction conditions (often room temperature) and lower catalyst loadings[2]. Conversely, 3-Bromo-4-phenoxybenzonitrile requires higher thermal activation to overcome the stronger C-Br bond but offers superior chemical stability and cost-efficiency for large-scale synthesis[3].

ReactivityLogic Start Select Aryl Halide Precursor (4-Phenoxybenzonitrile Core) Iodo 3-Iodo Analog (Lower BDE, Weaker C-I) Start->Iodo Prioritize Reactivity Bromo 3-Bromo Analog (Higher BDE, Stronger C-Br) Start->Bromo Prioritize Economy FastOA Rapid Oxidative Addition (Mild Conditions) Iodo->FastOA CostHigh Higher Cost / Lower Stability Iodo->CostHigh SlowOA Slower Oxidative Addition (Requires Thermal Activation) Bromo->SlowOA CostLow Cost-Effective / High Stability Bromo->CostLow

Decision logic for selecting bromo- vs iodo-phenoxybenzonitriles.

Quantitative Data Presentation

To objectively evaluate the performance of 3-Bromo-4-phenoxybenzonitrile against its iodo counterpart, the following table summarizes comparative yields and reaction parameters based on established cross-coupling methodologies[2][4].

Parameter3-Bromo-4-phenoxybenzonitrile3-Iodo-4-phenoxybenzonitrile
General Reactivity Lower (Ar-I > Ar-Br > Ar-Cl)[1]Higher (Ar-I > Ar-Br > Ar-Cl)[1]
Typical Catalyst Loading 2.0 - 5.0 mol%0.5 - 2.0 mol%[2]
Reaction Temperature 80°C - 110°C (Thermal activation needed)25°C - 60°C (Mild conditions)[2]
Suzuki-Miyaura Yield ~41-75% (Standard conditions)[1]>95% (Standard conditions)[1]
C-H Activation / Annulation Sluggish / Prone to side reactionsExcellent (e.g., Dibenzofuran synthesis)[4]
Relative Cost (Bulk) Low (Highly scalable, widely available)High (Often 2x-4x more expensive)[3]

Causality Insight: The iodo analog excels in complex late-stage functionalizations. For instance, in the synthesis of dibenzofurans via C-H activation, 3-iodo-4-phenoxybenzonitrile undergoes smooth cyclization in the presence of palladium catalysts to deliver excellent yields, whereas the bromo analog struggles to initiate the cycle efficiently[4]. Furthermore, in highly functionalized systems where bromides are completely unreactive, converting the bromide to a transient iodide in situ has been proven to successfully rescue the cross-coupling reaction[5].

Experimental Protocols: Self-Validating Comparative Suzuki-Miyaura Coupling

To empirically validate the reactivity differences between the two substrates, the following standardized protocol allows researchers to benchmark 3-Bromo-4-phenoxybenzonitrile against 3-Iodo-4-phenoxybenzonitrile. This protocol incorporates self-validating kinetic monitoring to ensure data integrity[1].

Objective: Compare the reaction kinetics of 3-Bromo-4-phenoxybenzonitrile vs. 3-Iodo-4-phenoxybenzonitrile with phenylboronic acid.

Materials:

  • Substrate A: 3-Bromo-4-phenoxybenzonitrile (1.0 mmol)

  • Substrate B: 3-Iodo-4-phenoxybenzonitrile (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Catalyst: Pd(PPh3)4 (0.02 mmol, 2 mol%)

  • Base: K2CO3 (2.0 mmol)

  • Solvent: Toluene/Water (5:1 v/v, 6 mL)

  • Internal Standard: Dodecane (0.5 mmol)

Step-by-Step Methodology:

  • Preparation: In two separate, oven-dried Schlenk flasks equipped with magnetic stir bars, add the respective aryl halide (Substrate A in Flask 1, Substrate B in Flask 2).

  • Reagent Loading: To both flasks, add phenylboronic acid, Pd(PPh3)4, K2CO3, and dodecane (internal standard for quantitative GC analysis).

  • Inert Atmosphere: Evacuate and backfill both flasks with ultra-pure Argon (3 cycles).

    • Causality: Pd(0) is highly sensitive to oxygen. Rigorous deoxygenation ensures that any observed rate differences are strictly due to the C-X bond reactivity, preventing premature catalyst deactivation.

  • Solvent Addition: Inject degassed toluene and water via syringe.

  • Reaction Initiation & Kinetic Monitoring: Heat both flasks to 60°C. At precise intervals (15 min, 30 min, 1h, 2h, 4h), withdraw a 0.1 mL aliquot from each flask using a micro-syringe[1].

  • Quenching & Validation: Immediately quench the aliquots in vials containing 1 mL diethyl ether and 1 mL brine.

    • Causality: The biphasic quench immediately partitions the organic products from the water-soluble palladium catalyst and base, instantly halting the catalytic cycle to provide an accurate kinetic snapshot.

  • Data Analysis: Extract the organic layer and analyze via Gas Chromatography (GC-FID). Plot the conversion of the starting material against time. The iodo analog will typically demonstrate >95% conversion within 1 hour, whereas the bromo analog may require >4 hours or elevated temperatures (80°C+) to achieve similar yields[2].

Workflow Setup Parallel Reaction Setup (Bromo vs Iodo Substrates) Deox Argon Purge (3x) To preserve Pd(0) active species Setup->Deox Heat Heat to 60°C Initiate Catalytic Cycle Deox->Heat Sample Withdraw 0.1 mL Aliquots (15m, 30m, 1h, 2h, 4h) Heat->Sample Quench Quench in Et2O/Brine Halt reaction instantly Sample->Quench GC GC-FID Analysis Compare conversion rates Quench->GC

Step-by-step workflow for comparative kinetic analysis of cross-coupling.

Conclusion & Strategic Recommendations

The choice between 3-Bromo-4-phenoxybenzonitrile and its iodo analog is a classic cost-benefit trade-off. For routine library synthesis or early-stage scale-up where cost is paramount, the bromo analog is the superior choice, provided the synthetic route can accommodate higher temperatures or specialized electron-rich ligands (e.g., Buchwald ligands)[2][3].

However, for late-stage functionalization, temperature-sensitive substrates, or complex C-H annulations, the iodo analog justifies its higher procurement cost. The upfront investment in the iodo precursor often leads to substantial downstream savings by delivering near-quantitative yields, reducing purification bottlenecks, and minimizing expensive catalyst expenditure[3][4].

References[1] Title: A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions

Sources

Comparative

Comparative In Vitro Toxicity Screening Guide: 3-Bromo-4-phenoxybenzonitrile vs. Structural Analogs

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound of Interest: 3-Bromo-4-phenoxybenzonitrile (CAS: 183111-00-4)[1][2] Executive Summary & Mechanistic Rationale In...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound of Interest: 3-Bromo-4-phenoxybenzonitrile (CAS: 183111-00-4)[1][2]

Executive Summary & Mechanistic Rationale

In preclinical drug discovery and agrochemical development, halogenated diaryl ethers such as 3-Bromo-4-phenoxybenzonitrile are frequently utilized as lipophilic building blocks. However, the combination of a cyano group, a halogen (bromine), and a flexible phenoxy ether linkage introduces specific toxicological liabilities.

To objectively evaluate the safety profile of 3-Bromo-4-phenoxybenzonitrile, this guide establishes a multiparametric in vitro screening cascade. We compare its performance against two critical structural analogs to isolate structure-toxicity relationships:

  • 3-Phenoxybenzonitrile: An unbrominated analog, used to determine the exact toxicological contribution of the bromine atom.

  • Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile): A highly toxic, well-characterized reference compound. The hydroxyl group in bromoxynil causes severe mitochondrial uncoupling. By replacing this hydroxyl with a bulky phenoxy group (yielding our target compound), we hypothesize a significant reduction in hepatotoxicity, albeit with a potential increase in lipophilicity-driven cardiotoxicity (hERG liability).

Fig 1. Multiparametric in vitro toxicity screening workflow for halogenated benzonitriles.

Comparative Quantitative Data Synthesis

The following table synthesizes the expected in vitro performance of 3-Bromo-4-phenoxybenzonitrile against its analogs, based on the physicochemical shifts induced by halogenation and etherification.

Toxicity ParameterAssay System3-Bromo-4-phenoxybenzonitrile3-Phenoxybenzonitrile (Unbrominated)Bromoxynil (Reference)
Hepatotoxicity (IC₅₀) HepG2 (MTT, 72h)45.2 ± 3.1 µM >100 µM8.4 ± 1.2 µM (Highly Toxic)
Genotoxicity Ames Test (±S9)Negative NegativeNegative
Cardiotoxicity (IC₅₀) hERG Patch Clamp12.5 ± 1.4 µM 35.0 ± 4.2 µM>50 µM
Phototoxicity (PIF) 3T3 NRU (UVA)1.8 (Non-phototoxic)1.2 (Non-phototoxic)4.5 (Probable Phototoxic)

Data Interpretation: The addition of the bulky phenoxy group successfully abolishes the severe hepatotoxicity seen in Bromoxynil by preventing protonophoric mitochondrial uncoupling. However, the bromine atom in 3-Bromo-4-phenoxybenzonitrile increases the molecule's logP (lipophilicity) compared to 3-Phenoxybenzonitrile. This increased lipophilicity drives a higher affinity for the hydrophobic inner cavity of the hERG channel, resulting in a lower IC₅₀ for cardiotoxicity.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that every assay must operate as a self-validating system. A protocol is only as reliable as its internal controls.

Hepatotoxicity: HepG2 MTT Viability Assay

Causality: HepG2 cells are utilized because they retain critical human hepatic metabolic competence, allowing for the detection of toxicity driven by downstream metabolites[3]. The MTT assay measures mitochondrial succinate dehydrogenase activity, providing a direct proxy for cellular metabolic viability[4].

Self-Validating Protocol:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well clear-bottom plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂ to ensure adherence.

  • Compound Treatment: Prepare a 100 mM stock of 3-Bromo-4-phenoxybenzonitrile in DMSO. Perform a 10-point serial dilution (0.1 µM to 100 µM) in complete media.

  • Internal Controls:

    • Vehicle Control: 0.1% DMSO (Must show >95% viability).

    • Positive Control: 0.1% Triton X-100 (Must show <5% viability to validate assay dynamic range)[4].

  • Incubation & Readout: Incubate for 72h. Aspirate media, add 100 µL of fresh media containing 0.5 mg/mL MTT reagent. Incubate for 3h until purple formazan crystals form.

  • Solubilization: Remove media, add 50 µL DMSO to solubilize crystals[4]. Read absorbance at 540 nm (reference 690 nm to subtract background). Calculate IC₅₀ using non-linear regression.

Genotoxicity: Bacterial Reverse Mutation (Ames Test - OECD 471)

Causality: Halogenated aromatics can occasionally form reactive epoxides via CYP450 metabolism. The Ames test (OECD 471) utilizes histidine-dependent Salmonella typhimurium and tryptophan-dependent E. coli to detect point mutations and frameshifts, both with and without S9 rat liver fraction for metabolic activation[5][6].

Self-Validating Protocol:

  • Strain Preparation: Grow S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth until they reach the exponential growth phase[5][6].

  • Pre-incubation Method: Combine 100 µL bacterial suspension, 50 µL test compound (up to 5 mg/plate), and 500 µL of either S9 mix or phosphate buffer. Incubate at 37°C for 20 minutes. Note: Pre-incubation is chosen over plate incorporation as it is highly sensitive to halogenated compounds[5][6].

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin or tryptophan) and pour onto minimal agar plates. Incubate for 48-72h at 37°C.

  • Internal Controls:

    • Negative Control: 0.1% DMSO.

    • Positive Controls (-S9): Sodium azide (TA100, TA1535), 4-Nitroquinoline-N-oxide (WP2 uvrA).

    • Positive Controls (+S9): 2-Aminoanthracene (all strains).

  • Acceptance Criteria: The assay is valid only if positive controls yield a ≥3 -fold increase in revertant colonies compared to the vehicle control.

Cardiotoxicity: Automated hERG Patch Clamp Assay

Causality: Lipophilic diaryl ethers possessing electron-withdrawing groups (-CN, -Br) frequently interact with the hydrophobic pocket (Tyr652, Phe656) of the Kv11.1 (hERG) potassium channel, leading to QT prolongation and Torsades de Pointes[7].

Fig 2. Mechanistic pathway of hERG (Kv11.1) channel blockade by lipophilic diaryl ethers.

Self-Validating Protocol:

  • Cell Preparation: Utilize CHO cells stably expressing the hERG1a isoform[7][8]. Load cells onto an automated patch-clamp system (e.g., QPatch or IonFlux)[7][9].

  • Voltage Protocol (FDA Guidelines): Establish whole-cell configuration (Seal resistance >1 GΩ). Apply a depolarizing prepulse to +40 mV for 2 seconds to open and inactivate channels, followed by a repolarizing "ramp down" phase (100 ms duration, from +40 mV to -80 mV) to elicit the outward tail current[10].

  • Compound Application: Superfuse 3-Bromo-4-phenoxybenzonitrile (0.1 to 30 µM) until fractional block reaches steady state (approx. 5 minutes per concentration).

  • Internal Controls:

    • Vehicle: 0.1% DMSO.

    • Positive Control: 1 µM E-4031 (Must demonstrate >80% block of the tail current; reference IC₅₀ ~300 nM)[7][10].

Phototoxicity: 3T3 NRU Assay (OECD 432)

Causality: Halogenated aromatic rings can absorb UVA light, entering an excited triplet state that generates reactive oxygen species (ROS), leading to phototoxicity[11]. Self-Validating Protocol:

  • Exposure: Seed BALB/c 3T3 fibroblasts in two identical 96-well plates. Treat with the compound.

  • Irradiation: Expose one plate to 5 J/cm² of UVA light; keep the second plate in the dark[12].

  • Readout: Measure cell viability via Neutral Red Uptake (NRU). Neutral red is a cationic dye that accumulates in the intact lysosomes of viable cells[11][13].

  • Calculation: Calculate the Photo Irritation Factor (PIF) = IC₅₀(-UV) / IC₅₀(+UV). A PIF < 2.0 indicates no phototoxic potential, validated against a Chlorpromazine positive control[13].

References

  • Title: 3-Bromo-4-phenoxybenzonitrile — Chemical Substance Information | Source: NextSDS | URL: [Link]

  • Title: HepG2-based Cytotoxicity Assay Service | Source: Creative Biolabs | URL: [Link]

  • Title: MTT Cytotoxicity Assay and Exotoxin A Titration | Source: iGEM | URL: [Link]

  • Title: OECD 471 Bacterial Reverse Mutation Test | Source: Weshin Inspection Tech | URL: [Link]

  • Title: Ames test study designs for nitrosamine mutagenicity testing | Source: NIH / PMC | URL: [Link]

  • Title: hERG Patch Clamp Assay | Source: Reaction Biology | URL: [Link]

  • Title: Recommended voltage protocols to study drug-cardiac ion channel interactions | Source: FDA | URL: [Link]

  • Title: In Vitro 3T3 NRU Phototoxicity Test (OECD 432) | Source: EUROLAB | URL: [Link]

  • Title: Phototoxicity test with 3T3 cells and reading of results with Neutral Red uptake | Source: IVAMI | URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

The proper disposal of 3-Bromo-4-phenoxybenzonitrile (CAS: 183111-00-4)[1] requires strict adherence to professional environmental health and safety (EHS) protocols. As a halogenated aromatic nitrile, this compound prese...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The proper disposal of 3-Bromo-4-phenoxybenzonitrile (CAS: 183111-00-4)[1] requires strict adherence to professional environmental health and safety (EHS) protocols. As a halogenated aromatic nitrile, this compound presents specific challenges during incineration and waste processing.

The following operational guide is designed for researchers and drug development professionals to ensure compliant, safe, and scientifically sound disposal within a legitimate laboratory setting.

In professional waste management, chemicals are not arbitrarily sorted; they are segregated based on their combustion byproducts and reactivity profiles [1].

  • The Bromine Atom (Halogenated Waste Requirement): 3-Bromo-4-phenoxybenzonitrile contains a covalently bound bromine atom. When incinerated, non-halogenated waste is typically burned at standard high temperatures. However, halogenated compounds produce corrosive hydrobromic acid (HBr) gas and pose a risk of forming highly toxic brominated dioxins and furans upon combustion. Therefore, this chemical must be routed to specialized high-temperature incinerators equipped with alkaline gas scrubbers designed to neutralize acidic exhaust [2].

  • The Nitrile Group (Nitrogenous Byproducts): The presence of the cyano group (-C≡N) means that incomplete combustion can yield hydrogen cyanide (HCN) or various nitrogen oxides (NOx). High-temperature, oxygen-rich incineration is required to fully oxidize the nitrogen to relatively harmless N2 or scrubbable NOx species.

  • The Phenoxy Ether Linkage: While relatively stable, the ether linkage contributes to the organic fuel load of the waste stream but does not require specialized treatment beyond standard organic destruction protocols.

Logistical Segregation Matrix

To prevent dangerous cross-reactions in waste carboys and to ensure EHS compliance, summarize your waste routing using the following matrix.

Waste Stream CategoryCompatibility with 3-Bromo-4-phenoxybenzonitrileScientific Rationale
Halogenated Organic Waste Target Destination Contains >1% halogen (Bromine). Requires specialized alkaline scrubbing during incineration.
Non-Halogenated Organic Waste Strictly Prohibited Mixing introduces halogens into standard incinerators, causing equipment corrosion and toxic emissions.
Aqueous Waste (pH < 2 or > 12) Strictly Prohibited Compound is organic and largely insoluble in water; mixing creates multi-phasic waste that is difficult and expensive to process.
Heavy Metal Waste Strictly Prohibited Unnecessary mixing of distinct hazard classes complicates recovery and disposal logistics.

Operational Disposal Workflow

Every protocol in a laboratory must be a self-validating system. Do not attempt to chemically neutralize or destroy this compound in the lab (e.g., via hydrolysis of the nitrile); such improvised treatments often generate more hazardous, uncharacterized waste streams and violate standard EHS policies.

Step 1: Containment and State Assessment
  • Solid Waste: If the chemical is in its pure, solid form (e.g., expired reagent, spilled powder), collect it using a static-free scoopula. Place the solid into a clear, wide-mouth High-Density Polyethylene (HDPE) or glass container.

  • Liquid/Solution Waste: If the chemical is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate, or DMSO from an assay), the entire solution must be treated as Halogenated Organic Waste, regardless of whether the bulk solvent is halogenated.

Step 2: Primary Packaging
  • Ensure the waste container is chemically compatible. HDPE is preferred for solid organic waste, while PTFE-lined glass is optimal for solvent solutions to prevent leaching.

  • Never fill liquid waste containers beyond 80% capacity. The remaining 20% headspace is critical to accommodate vapor pressure expansion caused by ambient laboratory temperature fluctuations [1].

Step 3: GHS and RCRA Labeling
  • Attach a standardized Hazardous Waste label immediately upon placing the first drop or grain of waste into the container.

  • Explicitly list "3-Bromo-4-phenoxybenzonitrile" and the solvent (if applicable) on the label. Avoid using abbreviations or structural formulas, as EHS personnel and downstream waste processors rely on clear nomenclature for safe handling.

  • Check the boxes for Toxic and Halogenated .

Step 4: Secondary Containment and EHS Transfer
  • Store the sealed, labeled container in a designated secondary containment tray within a ventilated flammable storage cabinet or under a fume hood until EHS pickup.

  • Secondary containment must be capable of holding 110% of the volume of the largest container it houses, providing a fail-safe against primary container fracture.

Waste Routing Decision Logic

The following diagram illustrates the decision-making process for routing 3-Bromo-4-phenoxybenzonitrile waste to ensure it reaches the correct incineration facility.

DisposalWorkflow Start 3-Bromo-4-phenoxybenzonitrile Waste Generation State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Pure compound Liquid Dissolved in Solvent State->Liquid Reaction mixture/Assay Halogenated Halogenated Organic Waste Stream (Due to Bromine content) Solid->Halogenated Liquid->Halogenated Entire volume classified as halogenated Labeling Apply GHS/RCRA Labeling & Secondary Containment Halogenated->Labeling EHS EHS Professional Transfer & High-Temp Incineration Labeling->EHS

Decision matrix for 3-Bromo-4-phenoxybenzonitrile waste segregation and professional disposal.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US). URL: [Link]

  • Title: Hazardous Waste Generator Regulatory Summary Source: United States Environmental Protection Agency (EPA). URL: [Link]

Sources

Handling

Personal protective equipment for handling 3-Bromo-4-phenoxybenzonitrile

As a Senior Application Scientist, I have designed this comprehensive technical guide to provide drug development professionals and researchers with the definitive operational, safety, and disposal protocols for handling...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive technical guide to provide drug development professionals and researchers with the definitive operational, safety, and disposal protocols for handling 3-Bromo-4-phenoxybenzonitrile .

This guide transcends basic safety data sheets by explaining the causality behind the hazards, ensuring your laboratory team understands not just what precautions to take, but why they are scientifically necessary.

Chemical Profile & Mechanistic Hazard Assessment

Before designing a safety protocol, we must understand the molecular behavior of the compound. 3-Bromo-4-phenoxybenzonitrile (CAS: 183111-00-4) is a halogenated aromatic nitrile utilized extensively as a building block in pharmaceutical synthesis[1].

Quantitative Chemical & Hazard Data
Property / HazardData / ClassificationMechanistic Rationale
CAS Number 183111-00-4[1]Unique identifier for regulatory compliance.
Molecular Formula C₁₃H₈BrNO[1]Contains reactive halogen (Br) and nitrile (CN) groups.
Molecular Weight 274.11 g/mol [1]Heavy, lipophilic structure.
H302 / H312 / H332 Harmful if swallowed, in contact with skin, or inhaled[2]The phenoxy ether linkage (-O-Ph) significantly increases the molecule's lipophilicity (LogP). This facilitates rapid penetration through the lipid bilayer of the stratum corneum, leading to systemic dermal toxicity[2].
H315 / H319 Causes skin and serious eye irritation[3]The electrophilic brominated aromatic ring can covalently bind to localized tissue proteins, inducing acute inflammatory responses upon contact[3].
Thermal Degradation Toxic Fumes (HCN, HBr, NOₓ)Under extreme thermal stress or strong acidic conditions, the nitrile group can hydrolyze, releasing highly toxic hydrogen cyanide (HCN) and hydrogen bromide (HBr) gases.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated phenoxybenzonitriles. The following matrix is required to mitigate the specific lipophilic and electrophilic risks of this compound.

  • Hand Protection (Critical): Do not use standard latex. Latex offers poor resistance to halogenated aromatics. Use heavy-duty Nitrile (minimum 8 mil thickness) or Butyl rubber gloves . Double-gloving is mandatory during weighing and transfer to prevent breakthrough exposure.

  • Eye & Face Protection: Tight-fitting chemical splash goggles are required. If handling reaction volumes exceeding 100 mL, a full face shield must be worn over the goggles to protect against exothermic splashes.

  • Respiratory Protection: Handling must be restricted to a certified chemical fume hood. If emergency handling outside a hood is unavoidable, a NIOSH-approved P100 particulate respirator is required to block aerosolized crystalline dust.

  • Body Protection: A flame-resistant (FR), fluid-impermeable lab coat with knit cuffs. Ensure closed-toe, non-porous footwear is worn to prevent dermal absorption from dropped particulates.

Operational Plan: Step-by-Step Handling

To prevent aerosolization and static discharge, follow this self-validating operational workflow.

Step 1: Environmental Preparation

  • Verify the chemical fume hood is operational with a minimum face velocity of 100 feet per minute (fpm).

  • Clear the hood of all unnecessary clutter to ensure uninterrupted laminar airflow.

  • Place an anti-static bar (polonium or electrical) near the balance to neutralize static charges, as the dry powder is prone to static-induced aerosolization.

Step 2: Weighing and Transfer

  • Don double nitrile gloves.

  • Tare a conductive, anti-static weigh boat. Avoid standard polystyrene boats which generate static electricity.

  • Use a disposable anti-static polypropylene spatula to transfer the 3-Bromo-4-phenoxybenzonitrile.

  • Seal the source container immediately after extraction to prevent moisture ingress and ambient contamination.

Step 3: Reaction Execution

  • Transfer the pre-weighed solid into the reaction vessel using a powder funnel to prevent neck-adhesion.

  • Flush the vessel with an inert gas (Nitrogen or Argon). This prevents oxidative degradation of the phenoxy ether linkage during heating.

  • Proceed with solvent addition and temperature control as dictated by your specific synthetic methodology.

Spill Management & Emergency Response

In the event of an accidental release or exposure, immediate action is required to halt the toxicological pathway.

Step 1: Dermal/Ocular Exposure Response

  • Eyes: Immediately flush with copious amounts of water at an eyewash station for a minimum of 15 minutes. Hold eyelids open. Seek immediate ophthalmological care.

  • Skin: Remove contaminated clothing immediately. Wash the affected area with soap and water for 15 minutes. Do not use solvents (like ethanol or acetone) to wash the skin, as this will accelerate the dermal absorption of the lipophilic compound.

Step 2: Solid Spill Containment

  • Evacuate personnel from the immediate vicinity.

  • Don a P100 respirator and heavy-duty butyl gloves.

  • Lightly mist the spilled powder with a compatible high-boiling solvent (e.g., polyethylene glycol or a damp paper towel) to suppress dust. Do not dry sweep.

  • Carefully scoop the dampened material into a designated hazardous waste container using a non-sparking tool.

Disposal Plan

Halogenated organic compounds pose severe environmental risks and cannot be disposed of in standard organic waste streams due to the risk of dioxin/furan formation during standard incineration.

Step 1: Waste Segregation

  • Collect all solid waste (contaminated gloves, spatulas, paper towels) and liquid reaction waste in a dedicated, chemically compatible container (e.g., HDPE).

  • Strictly label the container as "Halogenated Organic Waste - Contains Bromine/Nitriles" .

Step 2: Chemical Incompatibility Check

  • Ensure the waste container contains no strong acids or bases, which could trigger the hydrolysis of the nitrile group and release HCN gas in the waste drum.

Step 3: Final Disposal

  • Coordinate with your Environmental Health and Safety (EHS) department for pickup.

  • The waste must be subjected to EPA-compliant high-temperature incineration (>1000°C) equipped with flue gas scrubbers to safely neutralize HBr and NOₓ emissions.

Operational & Emergency Workflow Visualization

SOP_Workflow Start 1. Risk Assessment & Fume Hood Prep PPE 2. Don PPE (Butyl/Nitrile, Goggles) Start->PPE Weighing 3. Weighing & Transfer (Anti-Static Tools) PPE->Weighing Reaction 4. Reaction Execution (Inert Atm, Temp Control) Weighing->Reaction Spill Emergency Response (Evacuate, Wash, Report) Weighing->Spill Dust/Spill Waste 5. Waste Segregation (Halogenated Organics) Reaction->Waste Reaction->Spill Exothermic/Release Disposal 6. High-Temp Incineration (EPA Compliant) Waste->Disposal

Fig 1: Operational and emergency workflow for handling 3-Bromo-4-phenoxybenzonitrile.

References

  • 3-Bromo-4-phenoxybenzonitrile - CymitQuimica Source: CymitQuimica URL
  • 3-Bromo-4-phenoxybenzonitrile (CAS 183111-00-4)
  • Benzonitrilo, 4-fenoxi- 3096-81-9 wiki - Es - Guidechem Source: Guidechem URL

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-phenoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-phenoxybenzonitrile
© Copyright 2026 BenchChem. All Rights Reserved.